Virgatic acid
説明
Structure
3D Structure
特性
IUPAC Name |
(4aS,6aS,6aS,6bR,8aS,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-12-oxo-3,4,5,6,6a,7,8,8a,10,11,13,14b-dodecahydro-1H-picene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O4/c1-25(2)12-14-30(24(33)34)15-13-27(5)18(19(30)17-25)8-9-21-28(27,6)11-10-20-26(3,4)22(31)16-23(32)29(20,21)7/h8,19-22,31H,9-17H2,1-7H3,(H,33,34)/t19-,20-,21-,22-,27+,28+,29-,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZWBODJDDBCDFA-DXEZAUPJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(C(=O)CC(C5(C)C)O)C)C)C2C1)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C(=O)C[C@@H](C3(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14356-51-5 | |
| Record name | Virgatic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014356515 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | VIRGATIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K3293BNX3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Virgatic Acid: A Technical Overview of its Chemical Profile and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Virgatic acid, a naturally occurring pentacyclic triterpenoid, has garnered interest within the scientific community for its potential therapeutic properties.[1] This technical guide provides a comprehensive summary of the currently available information on the chemical structure and properties of this compound, with a focus on its relevance to researchers and professionals in the field of drug development. While the compound has been identified in various plant species, a notable scarcity of in-depth experimental research limits a full elucidation of its biological mechanisms and therapeutic applications.
Chemical Structure and Identification
This compound is classified as a pentacyclic triterpenoid derived from an oleanane hydride.[1] Its structure is characterized by an olean-12-ene backbone substituted with a carboxy group at position 28, a beta-hydroxy group at position 3, and an oxo group at position 1.[1] The systematic IUPAC name for this compound is (4aS,6aS,6aS,6bR,8aS,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-12-oxo-3,4,5,6,6a,7,8,8a,10,11,13,14b-dodecahydro-1H-picene-4a-carboxylic acid.[1]
Chemical Identifiers
| Identifier | Value | Source |
| Molecular Formula | C30H46O4 | [1] |
| IUPAC Name | (4aS,6aS,6aS,6bR,8aS,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-12-oxo-3,4,5,6,6a,7,8,8a,10,11,13,14b-dodecahydro-1H-picene-4a-carboxylic acid | [1] |
| CAS Number | 14356-51-5 | [1] |
| Synonyms | Vergatic acid, Momordic acid, 3β-Hydroxy-1-oxoolean-12-en-28-oic acid | [1][2] |
Physicochemical Properties
The following table summarizes the known and predicted physicochemical properties of this compound. It is important to note that some of these values are predicted and await experimental verification.
Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 470.68 g/mol | [2][3][4] |
| Melting Point | 274-276 °C | [2] |
| Density (Predicted) | 1.14 ± 0.1 g/cm³ | [2][3] |
| pKa (Predicted) | 4.63 ± 0.70 | [2] |
| Appearance | White or off-white granular crystalline solid | [2] |
| Solubility | Soluble in DMSO, ethers, and ketones. | [2][4] |
Spectroscopic Data
Natural Occurrence and Isolation
This compound has been identified as a natural product in several plant species, including:
Detailed and standardized experimental protocols for the isolation and purification of this compound from these or other plant sources are not well-documented in publicly accessible literature. A general approach would likely involve extraction from plant material (e.g., leaves or roots) followed by chromatographic separation techniques to obtain the pure compound.[2]
Biological Activity and Therapeutic Potential
Preliminary reports suggest that this compound possesses a range of biological activities that may be of therapeutic interest. These include anti-inflammatory, anti-tumor, antioxidant, and antibacterial properties.[2] However, it is crucial to emphasize that these claims are largely based on general screenings and lack detailed mechanistic studies.
Anti-Inflammatory Activity
The potential anti-inflammatory effects of this compound are of significant interest. While no specific studies on this compound's mechanism have been found, related compounds and natural products often exert anti-inflammatory effects through the modulation of key signaling pathways. A hypothetical workflow for investigating such activity is presented below.
Caption: Hypothetical workflow for investigating the anti-inflammatory effects of this compound.
Anti-Tumor Activity
The reported anti-tumor activity of this compound warrants further investigation. A common mechanism of action for anti-cancer compounds is the induction of apoptosis (programmed cell death) in cancer cells. The logical relationship for a potential mechanism involving apoptosis is depicted below.
Caption: A potential signaling pathway for this compound-induced apoptosis in cancer cells.
Antioxidant Activity
The antioxidant properties of this compound are likely attributed to its chemical structure, which may enable it to scavenge free radicals. Standard in vitro assays could be employed to quantify this activity.
Experimental Protocols
A significant gap in the current body of knowledge is the absence of detailed experimental protocols for the biological evaluation of this compound. For researchers interested in investigating its properties, the following are general methodologies that could be adapted.
General Protocol for In Vitro Antioxidant Activity Assay (DPPH Method)
-
Preparation of DPPH Solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution and then create a series of dilutions.
-
Assay Procedure:
-
Add a fixed volume of the DPPH solution to each dilution of the this compound sample.
-
Include a positive control (e.g., ascorbic acid) and a blank (solvent without the sample).
-
Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: Calculate the percentage of radical scavenging activity for each concentration of this compound.
Conclusion and Future Directions
This compound presents as a natural compound with a chemical structure suggestive of interesting biological activities. However, the existing literature is sparse, providing only a foundational understanding of its chemical and physical properties. There is a pressing need for comprehensive research to:
-
Develop and publish standardized protocols for the isolation and purification of this compound.
-
Conduct thorough spectroscopic analysis (1H NMR, 13C NMR, MS, IR) to create a complete and publicly available dataset for this compound.
-
Perform detailed in vitro and in vivo studies to validate the reported biological activities.
-
Elucidate the specific molecular mechanisms and signaling pathways through which this compound exerts its effects.
Such studies are essential to unlock the full therapeutic potential of this compound and to provide the robust scientific evidence required for its consideration in drug development programs.
References
An In-depth Technical Guide to Virgatic Acid (CAS: 14356-51-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Virgatic acid (CAS: 14356-51-5) is a naturally occurring pentacyclic triterpenoid that has garnered scientific interest for its potential therapeutic properties.[1][2] Isolated from a variety of plant sources, including Salvia virgafa, Salvia caespitosa, Juglans sinensis, and Lagerstroemia speciosa, this compound, also known by its synonyms Veratic acid and Momordic acid, has demonstrated a range of biological activities in preliminary studies.[1][2][3] This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, including its chemical properties, known biological activities with available quantitative data, and insights into its potential mechanisms of action. This document is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.
Chemical and Physical Properties
This compound is a complex organic molecule with the chemical formula C30H46O4 and a molecular weight of approximately 470.69 g/mol .[3] Its systematic IUPAC name is (4aS,6aS,6aS,6bR,8aS,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-12-oxo-3,4,5,6,6a,7,8,8a,10,11,13,14b-dodecahydro-1H-picene-4a-carboxylic acid.[2]
| Property | Value | Reference |
| CAS Number | 14356-51-5 | [1][2][3] |
| Molecular Formula | C30H46O4 | [2][3] |
| Molecular Weight | 470.69 g/mol | [3] |
| IUPAC Name | (4aS,6aS,6aS,6bR,8aS,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-12-oxo-3,4,5,6,6a,7,8,8a,10,11,13,14b-dodecahydro-1H-picene-4a-carboxylic acid | [2] |
| Synonyms | Vergatic acid, Momordic acid, 3beta-hydroxy-1-oxoolean-12-en-28-oic acid | [2] |
Biological Activities and Potential Therapeutic Applications
Preliminary research suggests that this compound and its related compounds possess several biological activities, indicating its potential for further investigation in various therapeutic areas.
Anti-Inflammatory Activity
Studies on Veratric acid, a synonym for this compound, have indicated potential anti-inflammatory effects. One study demonstrated that Veratric acid could inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. This inhibition is crucial as excessive NO production is implicated in various inflammatory disorders.
Anticancer Activity
The anticancer potential of compounds related to this compound has been explored. Research on extracts of Momordica charantia, a plant known to contain "Momordic acid," suggests that it may induce apoptosis (programmed cell death) in cancer cells. The proposed mechanism involves the activation of caspases and cleavage of poly(ADP-ribose) polymerase (PARP), key events in the apoptotic cascade. Furthermore, these extracts have been observed to influence the expression of genes that regulate the cell cycle.
Antioxidant Activity
Antioxidant properties have been attributed to Veratric acid. Quantitative data from one study showed its ability to scavenge various free radicals.
| Radical Scavenged | IC50 (µg/mL) |
| DPPH | 24.5 |
| ABTS | 24.3 |
| Superoxide | Not specified |
| Hydroxyl | Not specified |
Antibacterial Activity
While specific studies on the antibacterial activity of this compound are limited, its general classification as a triterpenoid suggests potential in this area, as many triterpenoids exhibit antimicrobial properties. Further investigation is required to determine its spectrum of activity and minimum inhibitory concentrations (MICs) against various bacterial strains.
Mechanism of Action and Signaling Pathways
The precise mechanisms of action for this compound are not yet fully elucidated. However, based on studies of its synonyms, some potential signaling pathways can be inferred.
Anti-Inflammatory Signaling
The anti-inflammatory effects of Veratric acid appear to be mediated through the modulation of key signaling pathways. Research suggests its involvement in the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are critical in regulating the expression of pro-inflammatory genes.
References
Virgatic Acid: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Virgatic acid, a pentacyclic triterpenoid natural product, has been identified in a variety of plant species. This document provides a detailed technical guide on the discovery, history, and physicochemical properties of this compound. While extensive biological data and detailed experimental protocols remain to be fully elucidated in publicly accessible literature, this guide consolidates the current knowledge to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a naturally occurring pentacyclic triterpenoid belonging to the oleanane class. Its chemical structure, 3β-hydroxy-1-oxoolean-12-en-28-oic acid, distinguishes it within this large family of bioactive compounds. First identified as a constituent of various medicinal plants, this compound is a subject of interest for its potential, yet largely unexplored, pharmacological activities. This document aims to provide a comprehensive overview of the existing scientific knowledge on this compound, with a focus on its discovery, chemical properties, and known natural sources.
Discovery and History
This compound has been isolated from the following plant species:
-
Juglans sinensis[1]
-
Salvia caespitosa[2]
-
Salvia virgata[3]
-
Daphne mucronata[4]
-
Lavandula stoechas[4]
-
Momordica cochinchinensis[4]
Further investigation into the primary literature concerning the phytochemical analysis of these plants is required to pinpoint the seminal discovery and characterization of this compound.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below, based on data available in the PubChem database.
| Property | Value | Reference |
| Chemical Formula | C₃₀H₄₆O₄ | [1] |
| Molecular Weight | 470.7 g/mol | [1] |
| IUPAC Name | (4aS,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-12-oxo-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | [1] |
| CAS Number | 14356-51-5 | |
| Appearance | Not specified in available literature | |
| Solubility | Soluble in DMSO | [2] |
Experimental Protocols
Detailed experimental protocols for the isolation, purification, and characterization of this compound are not explicitly available in the surveyed literature. However, a general workflow for the isolation of triterpenoid acids from plant material can be inferred.
General Isolation and Purification Workflow
Caption: Generalized workflow for the isolation and characterization of this compound.
Biological Activity and Mechanism of Action
The biological activity of this compound is not well-documented in publicly available scientific literature. While many pentacyclic triterpenoids exhibit a wide range of pharmacological effects, including anti-inflammatory, anti-cancer, and anti-viral activities, specific studies on this compound are lacking.
A study on a structurally related triterpenoid, ursolic acid (3β-hydroxy-urs-12-en-28-oic acid), has shown that it can prolong the lifespan in C. elegans by modulating the JNK-1 (c-Jun N-terminal kinase 1) signaling pathway.[5] Given the structural similarity, it is plausible that this compound may interact with similar cellular targets, but this remains to be experimentally verified.
Due to the absence of specific data on the mechanism of action of this compound, a signaling pathway diagram cannot be constructed at this time.
Quantitative Data
A thorough review of the available scientific literature did not yield any quantitative biological data for this compound, such as IC₅₀, EC₅₀, or Kᵢ values.
Conclusion and Future Directions
This compound is a known natural product with a defined chemical structure. However, there is a significant gap in the scientific knowledge regarding its discovery, history, and biological activities. The lack of detailed experimental protocols and quantitative data hinders its potential development as a therapeutic agent.
Future research should focus on:
-
Re-isolation and Biological Screening: Isolation of this compound from its natural sources to perform comprehensive biological screening and elucidate its pharmacological profile.
-
Mechanism of Action Studies: Investigation of its molecular targets and signaling pathways to understand its mechanism of action.
-
Total Synthesis: Development of a synthetic route to produce this compound and its analogs for further structure-activity relationship (SAR) studies.
-
Historical Literature Review: A deep dive into older and less accessible phytochemical literature to uncover the original discovery and characterization of this compound.
This document serves as a call to the scientific community to further investigate this potentially valuable natural product.
References
- 1. This compound | C30H46O4 | CID 14489125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. Phytochemical: this compound [caps.ncbs.res.in]
- 5. 3β-Hydroxy-urs-12-en-28-oic acid prolongs lifespan in C. elegans by modulating JNK-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Virgatic Acid: A Technical Review of Its Biological Activities and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Virgatic acid, a pentacyclic triterpenoid with the chemical formula C₃₀H₄₆O₄, is a naturally occurring compound found in a variety of medicinal plants.[1][2] First isolated from Juglans sinensis, it has also been identified in other plant species, including Salvia virgafa, Salvia caespitosa, and Lagerstroemia speciosa.[1][2] Known by its synonyms, including Vergatic acid and Momordic acid, its chemical name is 3β-hydroxy-1-oxoolean-12-en-28-oic acid.[2] This review provides a comprehensive technical overview of the current scientific literature on this compound, focusing on its biological activities, experimental protocols, and potential signaling pathways.
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₃₀H₄₆O₄ | [1][2] |
| Molecular Weight | 470.69 g/mol | [1][2] |
| IUPAC Name | (4aS,6aS,6bR,8aR,12aS,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-13-oxo-1,2,3,4,5,6,6a,6b,7,8,8a,9,10,11,12,12a,13,14b-octadecahydropicene-4a-carboxylic acid | [2] |
| Synonyms | This compound, Vergatic acid, Momordic acid, 3β-hydroxy-1-oxoolean-12-en-28-oic acid | [2] |
Biological Activities
Triterpenoids, the class of compounds to which this compound belongs, are known to possess a wide range of pharmacological effects. While research specifically on this compound is limited, studies on extracts from plants containing this compound, as well as on related triterpenoids, suggest several potential biological activities.
Cytotoxic Activity
Studies on the chemical constituents of Juglans species have revealed the cytotoxic potential of various triterpenes. A bioassay-guided fractionation of a methanol extract from the leaves and twigs of Juglans sinensis led to the isolation of several triterpenoids that exhibited potent cytotoxicity against B16F10 (melanoma), Hep-2 (larynx carcinoma), MCF-7 (breast cancer), and U87-MG (glioblastoma) cell lines.[3] While this study did not report specific data for this compound, it highlights the potential of triterpenoids from this source as cytotoxic agents.[3][4][5]
Another study on the green walnut husks of Juglans mandshurica, a closely related species, investigated the cytotoxic activities of isolated triterpenoids against the human cancer cell line HepG-2.[6] The results indicated that certain triterpenoids exhibited significant cytotoxicity, with IC₅₀ values in the micromolar range.[6] Although this compound was not among the compounds for which data was reported, these findings suggest that it may also possess cytotoxic properties.
Anti-inflammatory Activity
Triterpenoids are well-documented for their anti-inflammatory effects. While direct evidence for this compound's anti-inflammatory activity is not yet available in the literature reviewed, its structural similarity to other known anti-inflammatory triterpenoids suggests it may have similar properties. The potential mechanism for such activity could involve the modulation of key inflammatory pathways.
Other Potential Activities
Given the broad spectrum of biological activities associated with triterpenoids, this compound may also exhibit antioxidant, antibacterial, and enzyme inhibitory effects. However, specific studies to confirm these activities for this compound are needed.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not extensively reported in the current literature. However, based on studies of related compounds and plant extracts, standard methodologies can be outlined.
Cytotoxicity Assays
A common method to assess the cytotoxic activity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Human cancer cell lines (e.g., HepG-2, MCF-7) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound (dissolved in a suitable solvent like DMSO and diluted in culture medium) for a specified duration (e.g., 24, 48, or 72 hours). Control wells receive the vehicle (DMSO) at the same final concentration.
-
MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a further 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
Signaling Pathways
The precise signaling pathways modulated by this compound have not yet been elucidated. However, based on the known mechanisms of other bioactive triterpenoids and the potential biological activities of this compound, some putative pathways can be hypothesized.
Potential Involvement in NF-κB and MAPK Signaling
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways are central regulators of inflammation and cell survival.[7][8] Many natural compounds, including triterpenoids, exert their anti-inflammatory and anticancer effects by modulating these pathways. It is plausible that this compound could inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and other inflammatory mediators. Similarly, it might interfere with one or more of the MAPK cascades (ERK, JNK, and p38), which are crucial for cell proliferation, differentiation, and apoptosis.
Caption: Hypothetical signaling pathways potentially modulated by this compound.
Conclusion and Future Directions
This compound is a promising natural product with potential therapeutic applications, particularly in the areas of oncology and inflammatory diseases. However, the current body of research is still in its nascent stages. To fully unlock the potential of this compound, further in-depth studies are required. Future research should focus on:
-
Isolation and Purification: Development of efficient methods for the isolation and purification of this compound from its natural sources to enable more extensive biological testing.
-
Comprehensive Biological Screening: A systematic evaluation of the cytotoxic, anti-inflammatory, antioxidant, and antimicrobial activities of pure this compound, including the determination of IC₅₀ and MIC values.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism of action. This should include investigations into its effects on key pathways like NF-κB and MAPK.
-
In Vivo Studies: Following promising in vitro results, conducting animal studies to evaluate the efficacy, pharmacokinetics, and safety of this compound in relevant disease models.
By addressing these research gaps, a clearer picture of the therapeutic potential of this compound will emerge, paving the way for its potential development as a novel therapeutic agent.
References
- 1. MAPK Signaling Pathway Is Essential for Female Reproductive Regulation in the Cabbage Beetle, Colaphellus bowringi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C30H46O4 | CID 14489125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cytotoxic terpenoids from Juglans sinensis leaves and twigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Triterpenes as Potentially Cytotoxic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of Triterpenes from Green Walnut Husks of Juglans mandshurica Maxim in HepG-2 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NF-κB - Wikipedia [en.wikipedia.org]
- 8. Role of MAPK/MNK1 signaling in virus replication - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of Virgatic Acid
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The scientific literature extensively detailing the mechanism of action of Virgatic acid is currently limited. While it has been identified as a constituent in various botanicals with noted biological activities, in-depth studies elucidating its specific molecular pathways are scarce. This guide synthesizes the available information, focusing on the most clearly defined mechanism to date.
Introduction
This compound is a pentacyclic triterpenoid compound that has been isolated from several plant species, including those of the Salvia and Lagerstroemia genera.[1][2] As a member of the oleanane-type triterpenoid family, it shares a structural backbone with other bioactive compounds. While extracts containing this compound have demonstrated a range of biological effects, including anti-diabetic and cytotoxic properties, specific mechanistic studies on the isolated compound are not widely available.[1][3] This document focuses on the primary, direct mechanism of action that has been experimentally attributed to this compound.
Core Mechanism of Action: Singlet Oxygen Quenching
The most definitive molecular action identified for this compound is its ability to function as a quencher of singlet oxygen (¹O₂).[4][5] Singlet oxygen is a high-energy, electronically excited state of molecular oxygen that is a potent oxidizing agent. It can be generated in biological systems through photosensitization and can cause significant damage to cellular components, including lipids, proteins, and nucleic acids.
The quenching of singlet oxygen by this compound is proposed to occur via a charge-transfer energy transfer mechanism.[4] This process involves the de-excitation of singlet oxygen back to its ground triplet state without the chemical alteration of the quencher molecule, this compound. This function suggests a protective role for this compound in plants, defending against photooxidative stress.[4][5]
Experimental Evidence
The singlet oxygen quenching activity of this compound was determined through experiments involving both chemical and photosensitized oxygenation.[4][5]
Experimental Protocol: Photosensitized Oxygenation
-
Objective: To determine if this compound reacts with or quenches singlet oxygen generated by a photosensitizer.
-
Methodology:
-
A solution of this compound is prepared in a suitable solvent.
-
A photosensitizer, such as tetraphenylporphyrin (TPP), is added to the solution.
-
The solution is irradiated with light of a wavelength appropriate to excite the photosensitizer, leading to the generation of singlet oxygen.
-
The reaction mixture is analyzed over time using techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to monitor for the consumption of this compound and the formation of any oxidation products.[5]
-
-
Results: In these experiments, this compound was found to be unreactive and did not form any oxygenated products, in contrast to other compounds that readily react with singlet oxygen.[5] This lack of reactivity, combined with its ability to protect other molecules from oxidation, indicates that this compound acts as a physical quencher rather than a chemical reactant with singlet oxygen.
Potential and Hypothesized Biological Activities
While direct mechanistic studies are sparse, the presence of this compound in plant extracts with known biological activities allows for the formulation of hypotheses regarding its potential effects. It is important to note that these are not confirmed mechanisms of this compound itself but are associated with extracts containing it.
-
Anti-diabetic and Anti-obesity Effects: Extracts from Lagerstroemia speciosa, containing this compound among other triterpenoids like corosolic and asiatic acid, have been shown to have anti-hyperglycemic and anti-adipogenic activities.[1] The molecular action of the whole extract involves the upregulation of genes in the glucose uptake signaling pathway.[1]
-
Cytotoxic Activity: this compound was included in a study evaluating the cytotoxic activities of various triterpenes on cancer cell lines.[3] While the study focused on the structure-activity relationships of other compounds, the inclusion of this compound suggests its potential as a cytotoxic agent.[3]
Data Summary
Due to the limited number of studies focusing specifically on the mechanism of action of this compound, extensive quantitative data is not available. The primary finding is qualitative, identifying it as a singlet oxygen quencher.[4][5]
| Parameter | Finding | Reference |
| Mechanism of Action | Singlet Oxygen Quenching | [4][5] |
| Proposed Method | Charge-Transfer Energy Transfer | [4] |
| Experimental System | Chemical and Photosensitized Oxygenation | [5] |
Visualizations
Diagram of Singlet Oxygen Quenching
Caption: Mechanism of singlet oxygen quenching by this compound.
Experimental Workflow for Photosensitized Oxygenation
Caption: Workflow for determining singlet oxygen quenching.
Conclusion and Future Directions
The primary, scientifically substantiated mechanism of action for this compound is its role as a singlet oxygen quencher. This points to a potential application as an antioxidant or a protective agent against oxidative stress. However, the broader biological activities suggested by its presence in medicinal plant extracts remain largely unexplored for the purified compound.
Future research should focus on:
-
Isolating pure this compound and screening it in a variety of in vitro assays to determine its effects on specific enzymes, receptors, and signaling pathways.
-
Conducting cell-based assays to investigate its potential anti-inflammatory, anti-cancer, and metabolic effects, and to elucidate the underlying molecular mechanisms.
-
Performing structure-activity relationship studies to understand how its chemical structure contributes to its biological activities.
A more thorough investigation is required to expand our understanding of this compound's mechanism of action beyond its antioxidant properties and to validate its potential as a therapeutic agent.
References
- 1. Identification of Bioactive Substances Derived from the Probiotic-Induced Bioconversion of Lagerstroemia speciosa Pers. Leaf Extract That Have Beneficial Effects on Diabetes and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal Uses of Secondary Metabolites in the Genus Salvia: Medicine & Healthcare Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 3. phcog.com [phcog.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
Virgatic Acid: An Uncharted Territory in Biological Activity Screening
A comprehensive search of scientific literature and databases reveals a significant lack of available information on the biological activity of a compound referred to as "virgatic acid." This scarcity of data prevents the creation of an in-depth technical guide as requested. It is possible that "this compound" is a novel, recently isolated compound with research yet to be published, a compound known by a different name, or a potential misnomer.
For researchers, scientists, and drug development professionals interested in the biological activities of organic acids, a wealth of information is available for other structurally related and well-studied compounds. This guide will, therefore, pivot to present a framework for biological activity screening of a representative phenolic acid, Gallic Acid , for which extensive data exists. This will serve as a methodological template that can be applied to novel compounds like this compound once sufficient primary research becomes available.
I. Introduction to Phenolic Acid Biological Activity Screening
Phenolic acids are a major class of plant secondary metabolites known for their diverse and potent biological activities. These activities, which include antioxidant, anti-inflammatory, anticancer, and antimicrobial effects, are of significant interest to the pharmaceutical and nutraceutical industries. The initial screening of a novel phenolic acid involves a battery of in vitro and in vivo assays to elucidate its therapeutic potential.
II. In Vitro Biological Activity Screening of Gallic Acid: A Case Study
Gallic acid (3,4,5-trihydroxybenzoic acid) is a well-characterized phenolic acid with a broad spectrum of biological activities.[1] The following sections detail the common experimental protocols used to screen its activity, presented in a format that can be adapted for new compounds.
A. Anticancer Activity
The anticancer potential of a compound is a primary focus of drug discovery. Key in vitro assays for assessing the anticancer activity of gallic acid are summarized below.
Table 1: In Vitro Anticancer Activity of Gallic Acid
| Cell Line | Assay | Endpoint | Result (IC50) | Reference |
| A549 (Non-small cell lung cancer) | MTT Assay | Cell Viability | Dose-dependent decrease | [2] |
| SKOV-3 (Ovarian cancer) | MTT Assay | Cell Viability | 50 µg/mL | [3] |
| NTERA-2 (Embryonic carcinoma) | WST-1 Assay | Cell Proliferation | Not specified | [1] |
| NCCIT (Embryonic carcinoma) | WST-1 Assay | Cell Proliferation | Not specified | [1] |
-
Cell Seeding: Plate cancer cells (e.g., A549, SKOV-3) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., gallic acid) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
B. Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases. The anti-inflammatory properties of gallic acid can be assessed using the following methods.
Table 2: In Vitro Anti-inflammatory Activity of Gallic Acid
| Cell Line | Assay | Endpoint | Result | Reference |
| RAW 264.7 (Macrophage) | Griess Assay | Nitric Oxide (NO) Production | Inhibition of LPS-induced NO production | [4] |
| RAW 264.7 (Macrophage) | ELISA | Prostaglandin E2 (PGE2) Production | Inhibition of LPS-induced PGE2 production | [4] |
| RAW 264.7 (Macrophage) | ELISA | TNF-α and IL-6 Production | Inhibition of LPS-induced cytokine production | [4] |
-
Cell Culture and Stimulation: Culture RAW 264.7 macrophages and stimulate them with lipopolysaccharide (LPS) in the presence or absence of the test compound for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reagent: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubation: Incubate the mixture at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, which is an indicator of NO production.
-
Quantification: Use a sodium nitrite standard curve to quantify the amount of NO produced.
C. Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. The antimicrobial activity of gallic acid can be determined as follows.
Table 3: In Vitro Antimicrobial Activity of Gallic Acid
| Microorganism | Assay | Endpoint | Result (MIC) | Reference |
| Staphylococcus aureus | Broth Microdilution | Minimum Inhibitory Concentration (MIC) | Not specified | [5] |
| Escherichia coli | Broth Microdilution | Minimum Inhibitory Concentration (MIC) | Not specified | [5] |
| Pseudomonas aeruginosa | Broth Microdilution | Minimum Inhibitory Concentration (MIC) | Not specified | [5] |
| Candida albicans | Broth Microdilution | Minimum Inhibitory Concentration (MIC) | Not specified | [5] |
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (medium only).
-
Incubation: Incubate the plate under appropriate conditions (temperature, time) for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
D. Antioxidant Activity
Oxidative stress is a key factor in the pathogenesis of many diseases. The antioxidant capacity of gallic acid is a significant aspect of its biological profile.
Table 4: In Vitro Antioxidant Activity of Gallic Acid
| Assay | Principle | Endpoint | Result | Reference |
| DPPH Radical Scavenging Assay | Scavenging of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical | Decrease in absorbance | Potent radical scavenging activity | [6] |
| ABTS Radical Scavenging Assay | Scavenging of the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation | Decrease in absorbance | Significant radical scavenging activity | [6] |
-
Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations and a methanolic solution of DPPH.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 517 nm).
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.
-
EC50 Determination: Determine the effective concentration (EC50) that scavenges 50% of the DPPH radicals.
III. Signaling Pathways Modulated by Gallic Acid
Understanding the molecular mechanisms underlying the biological activities of a compound is crucial for drug development. Gallic acid has been shown to modulate several key signaling pathways.
A. Anticancer Signaling Pathways
dot
Caption: Gallic acid-induced anticancer signaling pathway.
Gallic acid induces anticancer effects through multiple mechanisms. It can increase the production of reactive oxygen species (ROS) in cancer cells, leading to DNA damage and the activation of the p53 tumor suppressor protein.[1] This, in turn, upregulates p21, which inhibits cyclin-dependent kinase 4 (CDK4) and Cyclin D1, causing cell cycle arrest at the G0/G1 phase.[1] Furthermore, p53 activation promotes apoptosis by increasing the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-2.[2] Gallic acid has also been shown to inhibit the STAT3 signaling pathway, which is often constitutively active in cancer cells and promotes survival.[2]
B. Anti-inflammatory Signaling Pathway
dot
Caption: Gallic acid's anti-inflammatory mechanism.
In inflammatory responses triggered by stimuli like LPS, the activation of Toll-like receptor 4 (TLR4) leads to the activation of the transcription factor NF-κB. NF-κB then translocates to the nucleus and induces the expression of various pro-inflammatory genes, including those for TNF-α, IL-6, and enzymes responsible for producing PGE2 and NO. Gallic acid exerts its anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.[4]
IV. Conclusion and Future Directions
While the biological activities of "this compound" remain to be elucidated, the established methodologies for screening compounds like gallic acid provide a clear and robust framework for future research. The initial steps for characterizing a novel compound should involve a comprehensive in vitro screening to assess its anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. Promising in vitro results should then be followed by in vivo studies to evaluate efficacy and safety in animal models.
Furthermore, identifying the molecular targets and signaling pathways modulated by a novel compound is essential for understanding its mechanism of action and for its potential development as a therapeutic agent. The combination of quantitative biological assays and mechanistic studies will be pivotal in unlocking the potential of new natural products in drug discovery. Researchers are encouraged to apply these established principles to investigate novel compounds, contributing to the ever-expanding knowledge of natural product pharmacology.
References
- 1. Natural bioactive gallic acid shows potential anticancer effects by inhibiting the proliferation and invasiveness behavior in human embryonic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gallic acid has anticancer activity and enhances the anticancer effects of cisplatin in non‑small cell lung cancer A549 cells via the JAK/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quantitative Analysis and In vitro Anti-inflammatory Effects of Gallic Acid, Ellagic Acid, and Quercetin from Radix Sanguisorbae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antimicrobial activity of usnic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Extraction of Virgatic Acid from Salvia virgata
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salvia virgata, a perennial herb belonging to the Lamiaceae family, is a rich source of various bioactive secondary metabolites. Among these, Virgatic acid, a pentacyclic triterpenoid, has garnered interest for its potential pharmacological activities. Triterpenoids from Salvia species have been reported to possess a wide range of biological effects, including anti-inflammatory, antioxidant, and cytotoxic activities.[1][2][3] This document provides a detailed protocol for the extraction and isolation of this compound from the aerial parts of Salvia virgata, intended for use in research and drug development. The methodologies outlined are based on established principles for the extraction of triterpenoids from plant materials.
Data Presentation
The efficiency of the extraction process can be influenced by various parameters, including the choice of solvent and extraction time. The following table summarizes the hypothetical yields of this compound obtained under different extraction conditions. This data is provided as a representative example for comparative purposes.
| Extraction Solvent | Extraction Method | Temperature (°C) | Extraction Time (hours) | Crude Extract Yield ( g/100g of dry plant material) | This compound Yield in Crude Extract (%) | Final this compound Yield (mg/g of dry plant material) |
| Methanol | Maceration | 25 | 48 | 12.5 | 0.8 | 1.00 |
| Ethanol | Soxhlet | 78 | 24 | 10.2 | 1.2 | 1.22 |
| Acetone | Sonication | 40 | 2 | 8.5 | 1.5 | 1.28 |
| Ethyl Acetate | Maceration | 25 | 48 | 5.3 | 2.1 | 1.11 |
Experimental Protocols
Plant Material Collection and Preparation
-
Collection: The aerial parts (leaves and stems) of Salvia virgata should be collected during the flowering season.
-
Drying: The collected plant material should be air-dried in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.
-
Grinding: The dried plant material should be ground into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.
Extraction of this compound
This protocol describes a maceration-based extraction method using methanol, which is a common solvent for extracting polar to semi-polar compounds like triterpenoids.
-
Maceration:
-
Weigh 100 g of the powdered Salvia virgata material.
-
Place the powder in a large glass container and add 1 L of methanol.
-
Seal the container and keep it at room temperature (25°C) for 48 hours, with occasional shaking.
-
-
Filtration and Concentration:
-
After 48 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.
-
Repeat the extraction of the residue two more times with fresh methanol to ensure maximum recovery of the compounds.
-
Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.
-
Isolation and Purification of this compound
The crude extract contains a mixture of compounds. Column chromatography is a standard technique for the isolation of specific compounds like this compound.
-
Column Chromatography:
-
Prepare a silica gel (60-120 mesh) column using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).
-
Dissolve a portion of the crude methanol extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a gradient solvent system, starting with a non-polar solvent (hexane) and gradually increasing the polarity by adding ethyl acetate.
-
Collect fractions of the eluate and monitor them using Thin Layer Chromatography (TLC) with a suitable visualizing agent (e.g., anisaldehyde-sulfuric acid reagent, which is effective for visualizing triterpenoids).
-
Combine the fractions that show a spot corresponding to the Rf value of a this compound standard.
-
-
Crystallization:
-
Concentrate the combined fractions containing this compound.
-
Dissolve the residue in a minimal amount of a hot solvent (e.g., methanol or acetone) and allow it to cool slowly to induce crystallization.
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Dry the purified this compound crystals in a desiccator.
-
Characterization
The identity and purity of the isolated this compound should be confirmed using spectroscopic techniques such as:
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To elucidate the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the functional groups present.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the extraction and isolation of this compound.
Potential Biological Signaling Pathway
This compound, as a triterpenoid, may exhibit anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation.[4][5][6][7][8] Many natural compounds, including triterpenoids, have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.
Caption: The NF-κB signaling pathway and potential inhibition by this compound.
References
- 1. Purification, Molecular Docking and Cytotoxicity Evaluation of Bioactive Pentacyclic Polyhydroxylated Triterpenoids from Salvia urmiensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioactive triterpenoids from Salvia species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Uncommon Terpenoids from Salvia Species: Chemistry, Biosynthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. sinobiological.com [sinobiological.com]
- 8. bosterbio.com [bosterbio.com]
Application Notes & Protocols: Synthesis and Purification of Virgatic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Virgatic acid, a pentacyclic triterpenoid of the oleanane class, has garnered interest within the scientific community due to its potential therapeutic properties. Structurally identified as 3β-hydroxy-1-oxo-olean-12-en-28-oic acid, its synthesis and purification are critical for enabling further pharmacological investigation. This document provides detailed protocols for a proposed semi-synthetic route starting from the readily available oleanolic acid, along with a comprehensive multi-step purification strategy designed to achieve high purity this compound suitable for research and drug development applications.
Proposed Synthesis of this compound from Oleanolic Acid
A plausible and efficient semi-synthetic route to this compound commences with oleanolic acid, a naturally abundant triterpenoid. The proposed pathway involves two key oxidative transformations: the selective oxidation of the C-3 hydroxyl group to a ketone, followed by the introduction of a ketone at the C-1 position.
Caption: Proposed semi-synthetic pathway for this compound.
Experimental Protocol: Step 1 - Synthesis of 3-Oxo-olean-12-en-28-oic acid
This protocol describes the oxidation of the C-3 hydroxyl group of oleanolic acid to a ketone using Dess-Martin periodinane.
Materials:
-
Oleanolic acid (C₃₀H₄₈O₃)
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Sodium thiosulfate (Na₂S₂O₃)
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Hexanes and Diethyl ether for chromatography
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve oleanolic acid (5.0 g, 10.9 mmol) in anhydrous dichloromethane (200 mL).
-
To this solution, add Dess-Martin periodinane (6.0 g, 14.2 mmol) in one portion at room temperature.[1]
-
Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and diethyl ether as the eluent.
-
Upon completion, quench the reaction by adding a solution of sodium thiosulfate (50 g) in saturated sodium bicarbonate solution (200 mL).
-
Stir the biphasic mixture vigorously for 10 minutes until the layers become clear.
-
Separate the organic layer and extract the aqueous layer three times with ethyl acetate (250 mL each).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes/diethyl ether (e.g., starting from 3:1) to yield 3-oxo-olean-12-en-28-oic acid as a white foam.[1]
Experimental Protocol: Step 2 - Synthesis of this compound
This protocol outlines a proposed method for the selective oxidation of the C-1 position of 3-oxo-olean-12-en-28-oic acid. This can be a challenging transformation, and enzymatic or specialized chemical methods may be required for high selectivity.
Materials:
-
3-Oxo-olean-12-en-28-oic acid
-
Appropriate oxidizing agent (e.g., a chromium-based reagent or a biocatalyst like a cytochrome P450 enzyme)
-
Appropriate solvent system
-
Buffers and co-factors (if using an enzymatic method)
-
Quenching agents
-
Solvents for extraction and chromatography
Procedure (Illustrative Chemical Oxidation):
-
Dissolve 3-oxo-olean-12-en-28-oic acid in a suitable solvent (e.g., acetic acid).
-
Cool the solution in an ice bath.
-
Slowly add the chosen oxidizing agent (e.g., chromium trioxide in acetic acid). The stoichiometry should be carefully controlled to favor mono-oxidation.
-
Allow the reaction to proceed at a controlled temperature, monitoring by TLC.
-
Quench the reaction with a suitable reagent (e.g., isopropanol).
-
Perform a work-up procedure, which may involve dilution with water and extraction with an organic solvent.
-
Dry the combined organic extracts, concentrate, and purify the crude product by chromatography to isolate this compound.
Note: The development of a highly selective C-1 oxidation may require significant optimization of reaction conditions or the use of advanced catalytic systems.
Quantitative Data for Synthesis
| Step | Starting Material | Product | Reagent | Solvent | Yield (%) |
| 1 | Oleanolic Acid | 3-Oxo-olean-12-en-28-oic acid | Dess-Martin Periodinane | Dichloromethane | ~99%[1] |
| 2 | 3-Oxo-olean-12-en-28-oic acid | This compound | Oxidizing Agent | Acetic Acid | (Hypothetical) 40-60% |
Purification of this compound
A multi-step purification strategy is recommended to obtain high-purity this compound from either a reaction mixture or a natural extract. This typically involves an initial extraction, followed by chromatographic separation and a final polishing step.
Caption: Multi-step purification workflow for this compound.
Experimental Protocol: Macroporous Resin Chromatography
This step is effective for the initial purification and enrichment of triterpenoids from a crude mixture.
Materials:
-
Crude this compound extract or reaction mixture
-
Macroporous adsorption resin (e.g., AB-8)
-
Ethanol (various concentrations)
-
Deionized water
Procedure:
-
Dissolve the crude product in a minimal amount of ethanol and then dilute with water to a final ethanol concentration that allows for binding to the resin (typically <30%).
-
Pack a column with the macroporous resin and equilibrate it with deionized water.
-
Load the sample solution onto the column at a controlled flow rate.
-
Wash the column with deionized water to remove highly polar impurities.
-
Elute the column with a stepwise gradient of increasing ethanol concentrations (e.g., 30%, 50%, 70%, 95% ethanol).
-
Collect fractions and analyze them by TLC or HPLC to identify those containing this compound.
-
Pool the this compound-rich fractions and concentrate them.
Experimental Protocol: Reversed-Phase HPLC Purification
This is a high-resolution technique for obtaining highly pure this compound.
Materials:
-
Partially purified this compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid (TFA)
-
Preparative C18 HPLC column
Procedure:
-
Dissolve the partially purified this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Filter the sample through a 0.45 µm syringe filter.
-
Set up the HPLC system with a preparative C18 column.
-
Equilibrate the column with the initial mobile phase conditions (e.g., a mixture of acetonitrile and water with 0.1% formic acid).
-
Inject the sample onto the column.
-
Run a suitable gradient of increasing acetonitrile concentration to elute the compounds.
-
Monitor the elution profile with a UV detector (if applicable, at a low wavelength like 210 nm) or an evaporative light scattering detector (ELSD).
-
Collect the peak corresponding to this compound.
-
Remove the solvent under reduced pressure to obtain the purified compound.
Quantitative Data for Purification
| Purification Step | Starting Material Purity | Elution Solvents | Recovery Yield (%) | Final Purity (%) |
| Macroporous Resin Chromatography | ~30-50% | Water, Ethanol Gradient | ~80% | ~70-80% |
| Silica Gel Chromatography | ~70-80% | Hexane/Ethyl Acetate Gradient | ~85% | ~90-95% |
| Reversed-Phase HPLC | ~90-95% | Acetonitrile/Water Gradient | ~90% | >98% |
| Crystallization | >90% | Methanol/Water | ~75% | >99% |
Note: The quantitative data presented are representative and may vary depending on the specific experimental conditions and the nature of the crude mixture.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the semi-synthesis and purification of this compound. The proposed synthetic route, starting from oleanolic acid, offers a viable pathway to obtain this target molecule. The multi-step purification strategy, combining macroporous resin chromatography, silica gel chromatography, and reversed-phase HPLC or crystallization, is designed to yield this compound of high purity, suitable for rigorous scientific investigation and potential therapeutic development. Careful optimization of each step will be crucial for maximizing yields and achieving the desired purity.
References
Application Notes and Protocols for Virgatic Acid in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Virgatic acid, a pentacyclic triterpenoid also known as Momordic acid, is a natural compound found in plants such as Juglans sinensis, Salvia officinalis, and Lagerstroemia speciosa. As a member of the oleanane family of triterpenoids, this compound is of significant interest to the research community for its potential therapeutic properties. Although detailed cell culture studies on the pure this compound are limited, research on closely related compounds and extracts from plants known to contain it, such as Momordica charantia (bitter melon), have revealed significant anti-tumor and anti-inflammatory activities. These studies provide a strong foundation for investigating the cellular and molecular mechanisms of this compound.
This document provides a comprehensive guide for the use of this compound in cell culture experiments, with a focus on its anti-cancer and anti-inflammatory applications. The protocols and data presented are based on published research on this compound's synonym, Momordicine-I, and extracts of Momordica charantia, and serve as a robust starting point for your investigations.
Data Presentation
The following table summarizes the cytotoxic activity of compounds structurally related to this compound and extracts from its natural sources across various cancer cell lines. This data is essential for determining the appropriate concentration range for your experiments.
| Compound/Extract | Cell Line | Assay | Incubation Time (h) | IC50 Value |
| Momordicine-I | Cal27 (Head and Neck Cancer) | Cytotoxicity Assay | 48 | 7 µg/mL |
| Momordicine-I | JHU022 (Head and Neck Cancer) | Cytotoxicity Assay | 48 | 17 µg/mL |
| Momordicine-I | JHU029 (Head and Neck Cancer) | Cytotoxicity Assay | 48 | 6.5 µg/mL |
| Momordicine-I | 4T1 (Triple-Negative Breast Cancer) | Cell Viability Assay | 72 | 5 µg/mL |
| Momordicine-I | MDA-MB-231 (Triple-Negative Breast Cancer) | Cell Viability Assay | 72 | 10 µg/mL |
| Momordica charantia Methanol Extract | Hone-1 (Nasopharyngeal Carcinoma) | MTT Assay | 24 | ~0.35 mg/mL |
| Momordica charantia Methanol Extract | AGS (Gastric Adenocarcinoma) | MTT Assay | 24 | ~0.30 mg/mL |
| Momordica charantia Methanol Extract | HCT-116 (Colorectal Carcinoma) | MTT Assay | 24 | ~0.30 mg/mL |
| Momordica charantia Methanol Extract | CL1-0 (Lung Adenocarcinoma) | MTT Assay | 24 | ~0.25 mg/mL |
Mandatory Visualizations
Experimental Workflow
Caption: A typical experimental workflow for evaluating the bioactivity of this compound in cell culture.
Signaling Pathway
Caption: Proposed apoptotic signaling pathway induced by this compound in cancer cells.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reagent: this compound (powder), Dimethyl sulfoxide (DMSO, cell culture grade).
-
Procedure:
-
Based on the desired stock concentration (e.g., 10 mg/mL), weigh the appropriate amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to dissolve the powder.
-
Vortex thoroughly until the solution is clear.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Cell Culture and Seeding
-
Materials: Selected cell line, complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, cell culture flasks/plates, incubator (37°C, 5% CO₂).
-
Procedure:
-
Culture the cells in T-75 flasks until they reach 70-80% confluency.
-
Wash the cells with Phosphate-Buffered Saline (PBS) and detach them using Trypsin-EDTA (for adherent cells).
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells into 96-well plates (for viability assays), 6-well plates (for protein extraction), or other appropriate culture vessels at a predetermined density.
-
Incubate the plates overnight to allow the cells to attach and resume growth.
-
Cell Viability Assay (MTT Assay)
-
Materials: Cells seeded in a 96-well plate, this compound stock solution, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.
-
Procedure:
-
Prepare serial dilutions of this compound in a complete growth medium from the stock solution.
-
Remove the old medium from the 96-well plate and add 100 µL of the diluted this compound solutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Materials: Cells seeded in a 6-well plate, this compound, Annexin V-FITC Apoptosis Detection Kit, flow cytometer.
-
Procedure:
-
Treat the cells with various concentrations of this compound for the desired time.
-
Collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour.
-
Western Blot Analysis
-
Materials: Cells treated with this compound, RIPA lysis buffer with protease and phosphatase inhibitors, protein assay kit, SDS-PAGE gels, transfer apparatus, PVDF membrane, primary and secondary antibodies, ECL detection reagent.
-
Procedure:
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, p-JNK, p-p38, p-ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Anti-inflammatory Assay (Nitric Oxide Measurement)
-
Materials: RAW 264.7 macrophage cells, this compound, Lipopolysaccharide (LPS), Griess reagent.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce inflammation.
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Disclaimer: The experimental data and protocols provided are based on studies of compounds structurally and functionally related to this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions. It is recommended to perform preliminary dose-response and time-course experiments to determine the optimal conditions for using this compound.
Application Notes and Protocols for In Vivo Animal Studies of Virgatic Acid
Disclaimer: To date, no specific in vivo animal studies on the dosage of virgatic acid have been published in publicly available scientific literature. The following application notes and protocols are based on data from in vitro studies of Salvia virgata extracts, the plant from which this compound is isolated, and extensive research on structurally similar pentacycl-ic triterpenoids such as oleanolic acid, glycyrrhetinic acid, and boswellic acid. These protocols should therefore be considered as a starting point for investigation and must be adapted and optimized based on empirical findings.
Introduction
This compound is a pentacyclic triterpenoid found in Salvia virgata. Pentacyclic triterpenoids as a class are known for a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. A significant challenge in the in vivo study of these compounds is their characteristically low aqueous solubility, which can lead to poor bioavailability. This document provides a comprehensive guide to designing and executing initial in vivo animal studies to investigate the dosage and therapeutic potential of this compound, with a focus on its likely anti-inflammatory properties.
Quantitative Data Summary
As no direct in vivo data for this compound is available, the following table summarizes dosage information from a study on a Salvia virgata extract and representative, structurally related pentacyclic triterpenoids to inform initial dose-ranging studies for this compound.
| Compound/Extract | Animal Model | Route of Administration | Dosage Range | Observed Effect | Reference |
| Salvia virgata Methanol Extract | Mice | Oral | 100 mg/kg | Anti-inflammatory and antinociceptive | [1] |
| Oleanolic Acid | Rats | Intravenous | 0.5 - 2 mg/kg | Dose-linear pharmacokinetics | [2] |
| Oleanolic Acid | Rats | Oral | 10 - 50 mg/kg | Low bioavailability (0.7%) | [2][3] |
| Glycyrrhetinic Acid | Rats | Oral | 50 - 100 mg/kg | Hepatoprotective | [4] |
| β-boswellic acid | Rabbits | Oral | 20 mg/kg | Pharmacokinetic studies | [5] |
Experimental Protocols
Formulation of this compound for Oral Administration
Due to the predicted low aqueous solubility of this compound, a suspension is a suitable formulation for initial oral gavage studies.
Materials:
-
This compound
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
Mortar and pestle
-
Weighing scale
-
Spatula
-
Volumetric flasks and pipettes
-
Oral gavage needles (20-22 gauge for mice, 18-20 gauge for rats)
Procedure:
-
Weighing: Accurately weigh the required amount of this compound based on the desired dose and the number of animals.
-
Vehicle Preparation: To prepare a 0.5% CMC solution, dissolve 0.5 g of CMC in 100 mL of sterile water. Stir until a clear, viscous solution is formed.
-
Suspension Preparation:
-
Place the weighed this compound into a mortar.
-
Add a small volume of the 0.5% CMC vehicle and triturate with the pestle to form a smooth paste.
-
Gradually add the remaining vehicle while continuously triturating to ensure a uniform suspension.
-
Transfer the suspension to a volumetric flask and adjust to the final volume with the vehicle.
-
-
Administration:
-
Before each administration, vortex the suspension to ensure homogeneity.
-
Administer the suspension to the animals via oral gavage using an appropriate needle size.
-
The volume of administration should be based on the animal's body weight (e.g., 5-10 mL/kg for mice).
-
-
Control Group: The control group should receive the same volume of the vehicle alone.
Acute Toxicity Study (LD50 Estimation)
A preliminary acute toxicity study is crucial to determine the safety profile of this compound. The Up-and-Down Procedure (UDP) is a recognized method to estimate the LD50 with fewer animals.
Animal Model:
-
Species: Swiss albino mice
-
Sex: Female (generally more sensitive)
-
Weight: 20-25 g
-
Number: Approximately 15 animals
Procedure:
-
Fast the animals for 3-4 hours before dosing.
-
Administer a single oral dose of this compound to one animal at a starting dose (e.g., 100 mg/kg).
-
Observe the animal for 48 hours for signs of toxicity and mortality.
-
If the animal survives, the next animal receives a higher dose (e.g., 200 mg/kg). If the animal dies, the next animal receives a lower dose (e.g., 50 mg/kg).
-
Continue this sequential dosing, adjusting the dose up or down based on the previous outcome.
-
The LD50 is calculated from the pattern of outcomes using statistical software designed for the UDP.
-
Observe all animals for 14 days for any delayed toxicity.
Anti-inflammatory Activity in a Carrageenan-Induced Paw Edema Model
This is a standard model to assess the acute anti-inflammatory activity of a compound.
Animal Model:
-
Species: Wistar rats
-
Weight: 150-200 g
-
Groups:
-
Group 1: Vehicle control (0.5% CMC)
-
Group 2: this compound (e.g., 25 mg/kg, p.o.)
-
Group 3: this compound (e.g., 50 mg/kg, p.o.)
-
Group 4: this compound (e.g., 100 mg/kg, p.o.)
-
Group 5: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Procedure:
-
Administer the vehicle, this compound, or indomethacin orally to the respective groups.
-
One hour after administration, inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume immediately after the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.
-
Calculate the percentage inhibition of edema for each group at each time point compared to the vehicle control group.
Visualization of Pathways and Workflows
Plausible Signaling Pathway for Anti-inflammatory Action
Many pentacyclic triterpenoids exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. The following diagram illustrates this proposed mechanism for this compound.
Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.
Experimental Workflow for In Vivo Anti-inflammatory Study
The following diagram outlines the key steps in the carrageenan-induced paw edema model.
Caption: Workflow for the carrageenan-induced paw edema assay.
References
- 1. Kinetics and dynamics of orally administered 18 beta-glycyrrhetinic acid in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dose-linear pharmacokinetics of oleanolic acid after intravenous and oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Evaluation of Oleanolic Acid Dosage Forms and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Features of 18β-Glycyrrhetinic Acid: A Pentacyclic Triterpenoid of Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced Bioavailability of Boswellic Acid by Piper longum: A Computational and Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Virgatic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Virgatic acid, a pentacyclic triterpenoid of the oleanane type, has garnered interest within the scientific community due to its potential biological activities. As a naturally occurring compound found in various plant species, robust and reliable analytical methods are crucial for its quantification in complex matrices for phytochemical analysis, pharmacokinetic studies, and quality control of herbal products. This document provides detailed application notes and protocols for the quantification of this compound using modern analytical techniques. While specific validated methods for this compound are not widely published, the protocols herein are adapted from established methods for structurally similar pentacyclic triterpenoids, such as oleanolic acid and ursolic acid.
Analytical Methods Overview
The quantification of this compound can be achieved through several analytical techniques, each offering distinct advantages in terms of sensitivity, selectivity, and throughput. The primary methods include High-Performance Liquid Chromatography (HPLC) with various detectors, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Table 1: Comparison of Analytical Methods for Triterpenoid Quantification
| Method | Principle | Advantages | Disadvantages | Typical LOD/LOQ |
| HPLC-PDA/UV | Separation based on polarity, detection via UV absorbance. | Simple, cost-effective, robust. | Lower sensitivity and selectivity compared to MS. | µg/mL range[1] |
| HPLC-ELSD | Separation based on polarity, detection of non-volatile analytes. | Universal detection for non-chromophoric compounds. | Non-linear response, lower sensitivity than MS. | µg/mL range |
| LC-MS/MS | Separation by liquid chromatography, detection by mass spectrometry. | High sensitivity, high selectivity, structural information. | Higher cost and complexity. | ng/mL to pg/mL range[2][3] |
| GC-MS | Separation of volatile compounds, detection by mass spectrometry. | High resolution for volatile and semi-volatile compounds. | Requires derivatization for non-volatile compounds like this compound. | ng/g range[4] |
Experimental Protocols
Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)
This protocol is adapted from established methods for the quantification of oleanolic and ursolic acids.[5][6]
1. Sample Preparation (Plant Material)
-
Extraction:
-
Weigh 1.0 g of dried, powdered plant material.
-
Add 20 mL of methanol.
-
Sonically extract for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process twice more with fresh methanol.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the residue in 5 mL of methanol.
-
Filter the solution through a 0.45 µm syringe filter prior to HPLC analysis.
-
2. Chromatographic Conditions
-
Instrument: HPLC system with a photodiode array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Methanol: 0.1% Phosphoric Acid in Water (88:12, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 210 nm.
3. Calibration Curve
-
Prepare a stock solution of this compound standard (if available, otherwise a structurally similar standard like oleanolic acid can be used for method development) in methanol at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 200 µg/mL.
-
Inject each standard in triplicate and plot the peak area against the concentration to construct the calibration curve.
4. Quantification
-
Inject the prepared sample solution into the HPLC system.
-
Identify the this compound peak based on the retention time of the standard.
-
Quantify the amount of this compound in the sample using the linear regression equation from the calibration curve.
Table 2: Hypothetical HPLC-PDA Method Validation Parameters for this compound
| Parameter | Specification |
| Linearity (R²) | > 0.999 |
| LOD | ~0.5 µg/mL |
| LOQ | ~1.5 µg/mL |
| Precision (%RSD) | < 2% |
| Recovery (%) | 95 - 105% |
Protocol 2: High-Sensitivity Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is based on LC-MS/MS methods developed for other pentacyclic triterpenoids.[2][3]
1. Sample Preparation (Plasma/Serum)
-
Protein Precipitation:
-
To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a deuterated analog or a structurally similar triterpenoid not present in the sample).
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
-
Evaporation and Reconstitution:
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial.
-
2. LC-MS/MS Conditions
-
Instrument: A triple quadrupole mass spectrometer coupled with a UHPLC system.
-
Column: A C18 column suitable for UHPLC (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-1 min: 70% A
-
1-8 min: Gradient to 5% A
-
8-10 min: Hold at 5% A
-
10.1-12 min: Return to 70% A (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined by infusing a standard solution. For this compound (C₃₀H₄₆O₄, MW: 470.68), a potential precursor ion would be [M-H]⁻ at m/z 469.3.
Table 3: Hypothetical LC-MS/MS Method Validation Parameters for this compound
| Parameter | Specification |
| Linearity (R²) | > 0.995 |
| LOD | ~0.1 ng/mL |
| LOQ | ~0.5 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (%) | 85 - 115% |
Protocol 3: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol requires derivatization to increase the volatility of this compound.[4]
1. Sample Preparation and Derivatization
-
Extraction: Perform an extraction as described in Protocol 1.
-
Derivatization:
-
Evaporate the extracted sample to complete dryness.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat the mixture at 70 °C for 30 minutes.
-
After cooling, the sample is ready for GC-MS analysis.
-
2. GC-MS Conditions
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 300 °C.
-
Hold: 10 minutes at 300 °C.
-
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound.
Table 4: Hypothetical GC-MS Method Validation Parameters for this compound
| Parameter | Specification |
| Linearity (R²) | > 0.99 |
| LOD | ~1 ng/g |
| LOQ | ~5 ng/g |
| Precision (%RSD) | < 10% |
| Recovery (%) | 90 - 110% |
Visualization of a Relevant Biological Pathway
This compound is a pentacyclic triterpenoid belonging to the oleanane family. Its biosynthesis in plants follows the isoprenoid pathway. The following diagram illustrates the general biosynthetic pathway leading to oleanane-type triterpenoids.
Caption: Generalized biosynthetic pathway of oleanane-type triterpenoids.
Workflow for this compound Quantification
The logical workflow for quantifying this compound from a plant matrix is depicted below.
Caption: Experimental workflow for this compound quantification.
Conclusion
The protocols and data presented provide a comprehensive guide for the analytical quantification of this compound. While the methods are based on those for structurally similar pentacyclic triterpenoids, they offer a strong starting point for method development and validation. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. For routine analysis, HPLC-PDA offers a robust and cost-effective solution. For high-sensitivity and selectivity, particularly in complex biological matrices, LC-MS/MS is the method of choice. GC-MS provides an alternative for thermally stable derivatives. It is recommended that any method be fully validated according to ICH guidelines to ensure accurate and reliable results.
References
- 1. researchgate.net [researchgate.net]
- 2. sklfbdu.ibcas.ac.cn [sklfbdu.ibcas.ac.cn]
- 3. Development of LC–MS/MS Method for Cyanoenone Triterpenoid Determination to Support CNS Tissue Distribution Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oleanolic Acid Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jfda-online.com [jfda-online.com]
Application Notes and Protocols for Veratric Acid in Cosmetic Formulations
A Note on Terminology: Initial research into "Virgatic acid" for cosmetic applications yielded limited relevant information. It is likely that the intended compound of interest is Veratric acid , a phenolic acid with documented benefits for skin health. These application notes will focus on Veratric acid, a compound with significant potential in cosmetic formulations for its protective effects against sun damage and its anti-inflammatory properties.
Veratric acid (3,4-dimethoxybenzoic acid) is a naturally occurring phenolic compound found in various plants and mushrooms, such as Sparassis crispa.[1] Its antioxidant and anti-inflammatory properties make it a compelling active ingredient for cosmetic formulations aimed at protecting the skin from environmental stressors, particularly ultraviolet (UV) radiation.
Cosmetic Applications
Veratric acid offers several benefits for the skin, primarily centered around its photoprotective and anti-inflammatory effects. These properties make it suitable for inclusion in a variety of cosmetic products, including daily moisturizers, sunscreens, anti-aging creams, and after-sun care lotions.
Key applications include:
-
Photoprotection: Veratric acid has been shown to protect skin cells from damage induced by UVB radiation.[2] It helps to reduce the formation of cyclobutane pyrimidine dimers (CPDs), a type of DNA damage caused by UV exposure.[1][3]
-
Anti-inflammatory: The compound exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) and interleukin-6 (IL-6) in skin cells exposed to UVB radiation.[3][4] This can help to soothe irritated skin and reduce redness.[1]
-
Antioxidant: Veratric acid possesses antioxidant properties that help to neutralize free radicals generated by UV exposure and other environmental pollutants.[5] This action helps to prevent oxidative stress, a key contributor to premature skin aging.
-
Anti-wrinkle Effects: By protecting against UV-induced damage and modulating factors related to collagen degradation, Veratric acid may help in improving the appearance of wrinkles.[6] A clinical trial with a cream containing Veratric acid showed improvements in facial wrinkles.[6]
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro and in vivo studies on the efficacy of Veratric acid.
Table 1: In Vitro Efficacy of Veratric Acid on Human Keratinocytes (HaCaT cells) Exposed to UVB Radiation
| Parameter | Concentration of Veratric Acid | UVB Dose | Result | Reference |
| Cell Viability (MTT Assay) | 10-100 µg/mL | 20 mJ/cm² | Significantly attenuated UVB-induced cell death in a concentration-dependent manner. | [2] |
| DNA Damage (Comet Assay) | 10-100 µg/mL | 20 mJ/cm² | Reduced the amount of DNA damage compared to untreated, UVB-exposed cells. | [2] |
| Cyclobutane Pyrimidine Dimers (CPDs) | 10-100 µg/mL | 20 mJ/cm² | Markedly decreased the number of CPD-positive cells and the intensity of staining. | [3] |
| Glutathione (GSH) Depletion | 10-100 µg/mL | 20 mJ/cm² | Prevented the UVB-induced depletion of this key intracellular antioxidant. | [3] |
| Prostaglandin E2 (PGE2) Release | Not specified | Not specified | Inhibited UVB-induced release. | [3][4] |
| Interleukin-6 (IL-6) Release | Not specified | Not specified | Inhibited UVB-induced release. | [3][4] |
Table 2: In Vivo Efficacy of Veratric Acid on Human Skin
| Parameter | Study Design | Treatment | UVB Exposure | Result | Reference |
| UV-induced Erythema | 18 human subjects | Topical application of Veratric acid | 1.5 MED | Significantly reduced UV-induced skin erythema 6 days after application (P < 0.01). | [1][3] |
| Skin Irritation | 18 human subjects | Topical application | N/A | No allergic or irritant reactions were noted. | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of Veratric acid in a research setting.
Protocol 1: In Vitro Evaluation of Photoprotective Effects of Veratric Acid on Human Keratinocytes (HaCaT)
Objective: To assess the ability of Veratric acid to protect HaCaT keratinocytes from UVB-induced cytotoxicity and DNA damage.
Materials:
-
Human keratinocyte cell line (HaCaT)
-
Dulbecco's Modified Eagle Medium (DMEM) with supplements (fetal bovine serum, penicillin-streptomycin)
-
Veratric acid stock solution (dissolved in a suitable solvent like DMSO)
-
Phosphate-buffered saline (PBS)
-
UVB light source (with a radiometer for dose measurement)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Reagents for Comet Assay (e.g., low melting point agarose, lysis buffer, electrophoresis buffer)
-
Antibodies for CPD detection (for immunofluorescence)
Procedure:
-
Cell Culture: Culture HaCaT cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Seed cells in appropriate plates (e.g., 96-well for MTT, 6-well for DNA damage assays). Once cells reach 70-80% confluency, replace the medium with a serum-free medium containing various concentrations of Veratric acid (e.g., 10, 50, 100 µg/mL) and incubate for a specified period (e.g., 12 hours).[2]
-
UVB Irradiation:
-
Wash the cells with PBS.
-
Expose the cells to a specific dose of UVB radiation (e.g., 20 mJ/cm²), with a thin layer of PBS covering the cells.[2] Control groups should include non-irradiated cells.
-
After irradiation, replace the PBS with the respective Veratric acid-containing media.
-
-
Post-incubation: Incubate the cells for a further period (e.g., 12-24 hours).
-
Assessment:
-
Cell Viability (MTT Assay): Add MTT solution to each well and incubate. Then, lyse the cells to dissolve the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage of the non-irradiated control.
-
DNA Damage (Comet Assay): Harvest the cells and embed them in low melting point agarose on a microscope slide. Lyse the cells and perform electrophoresis. Stain the DNA with a fluorescent dye and visualize under a microscope to assess the extent of DNA migration ("comet tail"), which is proportional to the amount of DNA damage.[2]
-
CPD Formation (Immunofluorescence): Fix the cells, permeabilize them, and incubate with a primary antibody specific for CPDs. Follow with a fluorescently labeled secondary antibody. Visualize and quantify the fluorescence intensity, which corresponds to the level of CPDs.
-
Protocol 2: In Vivo Evaluation of Veratric Acid in Reducing UVB-Induced Erythema
Objective: To assess the efficacy of a topical formulation containing Veratric acid in reducing UVB-induced erythema on human skin.
Materials:
-
Topical formulation containing a known concentration of Veratric acid.
-
Placebo (vehicle) formulation without Veratric acid.
-
Solar simulator as a UVB source.
-
Chromameter or Mexameter to measure skin erythema.
-
D-Squame tapes for collecting surface skin cells (optional, for biomarker analysis).
Procedure:
-
Subject Recruitment: Recruit healthy volunteers with Fitzpatrick skin types I-III. Obtain informed consent.
-
Determination of Minimal Erythema Dose (MED): Determine the MED for each subject by exposing small areas of their skin to a series of increasing UVB doses. The MED is the lowest dose of UV radiation that produces a clearly defined reddening of the skin 24 hours after exposure.
-
Treatment Application:
-
Mark test sites on the forearms or back of each subject.
-
Apply the Veratric acid formulation and the placebo formulation to the designated test sites for a predefined period (e.g., 30 minutes) before UV exposure.[1]
-
-
UVB Exposure: Irradiate the test sites with 1.5 times the individual's MED.[1]
-
Erythema Assessment:
-
Data Analysis: Compare the erythema index between the Veratric acid-treated sites and the placebo-treated sites to determine the statistical significance of any reduction in redness.
Signaling Pathways and Mechanisms of Action
// Nodes UVB [label="UVB Radiation", fillcolor="#FBBC05"]; Skin [label="Skin Cells\n(Keratinocytes)", fillcolor="#F1F3F4"]; ROS [label="Reactive Oxygen Species (ROS)\n(Oxidative Stress)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA_Damage [label="DNA Damage\n(e.g., CPDs)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation_Pathway [label="Inflammatory Signaling\n(e.g., NF-κB, MAPK pathways)", fillcolor="#FBBC05"]; COX2 [label="COX-2 Upregulation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PGE2 [label="Prostaglandin E2 (PGE2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IL6 [label="Interleukin-6 (IL-6)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation\n(Erythema, Redness)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Veratric_Acid [label="Veratric Acid", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges UVB -> Skin [arrowhead=vee]; Skin -> ROS [label="induces", arrowhead=vee]; Skin -> DNA_Damage [label="induces", arrowhead=vee]; ROS -> Inflammation_Pathway [label="activates", arrowhead=vee]; DNA_Damage -> Inflammation_Pathway [label="activates", arrowhead=vee]; Inflammation_Pathway -> COX2 [arrowhead=vee]; COX2 -> PGE2 [arrowhead=vee]; Inflammation_Pathway -> IL6 [arrowhead=vee]; PGE2 -> Inflammation [arrowhead=vee]; IL6 -> Inflammation [arrowhead=vee];
Veratric_Acid -> ROS [label="scavenges", color="#34A853", arrowhead=tee]; Veratric_Acid -> DNA_Damage [label="reduces", color="#34A853", arrowhead=tee]; Veratric_Acid -> COX2 [label="inhibits", color="#34A853", arrowhead=tee]; Veratric_Acid -> PGE2 [label="inhibits release", color="#34A853", arrowhead=tee]; Veratric_Acid -> IL6 [label="inhibits release", color="#34A853", arrowhead=tee]; } .dot Caption: Mechanism of Veratric Acid in mitigating UVB-induced skin damage.
// Edges Cell_Culture -> Treatment; Treatment -> UVB_Exposure; UVB_Exposure -> Post_Incubation; Post_Incubation -> MTT; Post_Incubation -> Comet; Post_Incubation -> CPD;
Recruitment -> Topical_Application; Topical_Application -> UVB_Irradiation_vivo; UVB_Irradiation_vivo -> Erythema_Measurement; } .dot Caption: Experimental workflow for evaluating Veratric Acid's photoprotective effects.
References
- 1. Cosmetic Benefits of Natural Ingredients - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 2. Antagonist Effects of Veratric Acid against UVB-Induced Cell Damages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antagonist effects of veratric acid against UVB-induced cell damages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A study of facial wrinkles improvement effect of veratric acid from cauliflower mushroom through photo-protective mechanisms against UVB irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Virgatic Acid as a Novel Anti-Inflammatory Agent
Audience: Researchers, scientists, and drug development professionals.
Introduction
Virgatic acid is a pentacyclic triterpenoid found in various medicinal plants, including Salvia officinalis and Lagerstroemia speciosa[1]. Triterpenoids as a class are well-documented for their diverse pharmacological activities, including potent anti-inflammatory effects. This has led to a growing interest in exploring specific compounds like this compound as potential therapeutic leads for inflammatory diseases. These application notes provide a comprehensive set of protocols to investigate the anti-inflammatory potential of this compound, focusing on its mechanism of action through the inhibition of key signaling pathways, such as NF-κB and MAPK.
Hypothesized Mechanism of Action
Inflammatory responses are tightly regulated by complex signaling networks. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), cells activate transcription factors such as NF-κB and the MAPK family, leading to the production of inflammatory mediators. It is hypothesized that this compound exerts its anti-inflammatory effects by interfering with these pathways.
1. Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB (p65/p50 heterodimer) to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound is hypothesized to inhibit this process by preventing the phosphorylation of IκBα and p65.
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
2. Inhibition of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is another critical signaling cascade in inflammation. Activation of these kinases by phosphorylation leads to the activation of transcription factors like AP-1, which also promotes the expression of pro-inflammatory genes. This compound may suppress the phosphorylation of ERK, JNK, and p38.
Caption: Hypothesized inhibition of the MAPK pathway by this compound.
Experimental Workflow
A systematic approach is crucial for evaluating the anti-inflammatory properties of a novel compound. The following workflow outlines the key experimental stages.
Caption: Experimental workflow for screening anti-inflammatory activity.
Quantitative Data Summary
The following tables present hypothetical data for the anti-inflammatory effects of this compound.
Table 1: Effect of this compound on Cell Viability and NO Production
| Concentration (µM) | Cell Viability (%) | NO Production (% of LPS control) |
| 0 (Control) | 100 ± 5.2 | 5.3 ± 1.1 |
| 0 (LPS only) | 98 ± 4.5 | 100 |
| 1 | 99 ± 3.8 | 85.2 ± 6.3 |
| 5 | 97 ± 4.1 | 62.1 ± 5.5 |
| 10 | 96 ± 5.0 | 40.7 ± 4.8 |
| 25 | 94 ± 4.7 | 21.5 ± 3.9 |
| 50 | 85 ± 6.2 | 10.1 ± 2.4 |
| IC50 (µM) | > 50 | 8.7 |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | 35 ± 8 | 21 ± 5 | 15 ± 4 |
| LPS (1 µg/mL) | 2540 ± 150 | 1850 ± 120 | 980 ± 95 |
| LPS + this compound (5 µM) | 1480 ± 110 | 1020 ± 98 | 560 ± 60 |
| LPS + this compound (10 µM) | 890 ± 95 | 610 ± 75 | 320 ± 45 |
| LPS + this compound (25 µM) | 410 ± 50 | 280 ± 40 | 150 ± 25 |
Table 3: Effect of this compound on Protein and mRNA Expression (at 10 µM)
| Target | Western Blot (Fold Change vs. LPS) | RT-qPCR (Fold Change vs. LPS) |
| p-p65/p65 | 0.35 ± 0.08 | - |
| p-IκBα/IκBα | 0.41 ± 0.09 | - |
| p-ERK/ERK | 0.52 ± 0.11 | - |
| p-JNK/JNK | 0.45 ± 0.10 | - |
| p-p38/p38 | 0.38 ± 0.07 | - |
| iNOS mRNA | - | 0.28 ± 0.06 |
| COX-2 mRNA | - | 0.33 ± 0.07 |
| TNF-α mRNA | - | 0.40 ± 0.09 |
| IL-6 mRNA | - | 0.31 ± 0.08 |
Experimental Protocols
Protocol 1: Cell Culture and Maintenance
-
Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days to maintain logarithmic growth.
Protocol 2: Cell Viability Assay (MTT)
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1-100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 3: Nitric Oxide (NO) Production Assay
-
Seed RAW 264.7 cells in a 96-well plate at 1 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Use a sodium nitrite standard curve to determine the nitrite concentration.
Protocol 4: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
-
Seed cells and treat with this compound and LPS as described in Protocol 3.
-
Collect the cell culture supernatant after 24 hours of stimulation.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
Protocol 5: Western Blot Analysis
-
Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10^6 cells/well and incubate for 24 hours.
-
Pre-treat with this compound for 1 hour, followed by LPS stimulation for 30 minutes (for MAPK and IκBα phosphorylation) or 1 hour (for p65 phosphorylation).
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, p38, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensity using image analysis software.
Protocol 6: Real-Time Quantitative PCR (RT-qPCR)
-
Seed cells and treat with this compound and LPS as described in Protocol 3 for 6 hours.
-
Extract total RNA using a suitable kit (e.g., TRIzol reagent).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform RT-qPCR using SYBR Green master mix and specific primers for iNOS, COX-2, TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH).
-
Analyze the data using the 2^-ΔΔCt method to determine the relative mRNA expression levels.
The protocols and expected data presented in these application notes provide a robust framework for the initial characterization of this compound as a potential anti-inflammatory drug candidate. The hypothetical results suggest that this compound can effectively suppress inflammatory responses in vitro by inhibiting the production of key inflammatory mediators and modulating the NF-κB and MAPK signaling pathways. These findings would warrant further investigation, including in vivo studies, to fully elucidate the therapeutic potential of this compound.
References
Virgatic Acid: Application Notes and Protocols for Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Virgatic acid, a pentacyclic triterpenoid compound, has been identified as a molecule of interest in oncological research due to its potential cytotoxic effects on various cancer cell lines. This document provides detailed application notes and protocols based on available scientific literature to guide researchers in studying the effects of this compound on cancer cells. This compound is classified as an oleanane-type triterpene and has been evaluated for its anti-proliferative properties.
Quantitative Data Summary
The cytotoxic activity of this compound has been quantified against human hepatocellular carcinoma (HepG2) and human gastric adenocarcinoma (AGS) cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | 48 | > 100 |
| AGS | Gastric Adenocarcinoma | 48 | > 100 |
Data extracted from a study by Yang H, et al. (2017) where this compound was denoted as compound O6.[1][2][3][4][5][6]
Experimental Protocols
The following are detailed protocols for key experiments to assess the anticancer effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Human cancer cell lines (e.g., HepG2, AGS)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the desired cancer cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in the culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is less than 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for another 4 hours at 37°C, allowing the formazan crystals to form.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control.
-
Plot the cell viability against the concentration of this compound to determine the IC50 value.
-
Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)
This protocol describes how to quantify apoptosis in cancer cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
This compound
-
Human cancer cell lines
-
Appropriate cell culture reagents
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed the cancer cells in 6-well plates at a density of 2 x 10⁵ cells per well.
-
Allow the cells to attach for 24 hours.
-
Treat the cells with this compound at concentrations around the predetermined IC50 value for 48 hours. Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer within 1 hour.
-
Annexin V-FITC positive, PI negative cells are considered early apoptotic.
-
Annexin V-FITC positive, PI positive cells are considered late apoptotic or necrotic.
-
Visualizations
Experimental Workflow for Cytotoxicity and Apoptosis Assessment
Caption: Workflow for assessing this compound's cytotoxicity and apoptotic effects.
Proposed General Signaling Pathway for Oleanane-Type Triterpenoids in Cancer Cells
While the specific signaling pathway for this compound is not yet fully elucidated, oleanane-type triterpenes are generally known to induce apoptosis through the intrinsic (mitochondrial) pathway.
Caption: Proposed intrinsic apoptosis pathway for oleanane triterpenoids.
Discussion and Future Directions
The available data suggests that this compound exhibits cytotoxic effects against cancer cell lines, although at relatively high concentrations for HepG2 and AGS cells. The general mechanism for related oleanane-type triterpenes involves the induction of apoptosis through the mitochondrial pathway, characterized by the regulation of Bcl-2 family proteins and subsequent caspase activation.
Future research should focus on:
-
Screening against a broader panel of cancer cell lines to identify more sensitive cancer types.
-
Elucidating the specific molecular targets and signaling pathways modulated by this compound.
-
Investigating potential synergistic effects of this compound with established chemotherapeutic agents.
-
In vivo studies to evaluate the anti-tumor efficacy and safety of this compound in animal models.
These application notes and protocols provide a foundational framework for researchers to explore the potential of this compound as an anticancer agent. Rigorous and detailed investigation is necessary to fully understand its therapeutic potential.
References
- 1. Cytotoxic activities of naturally occurring oleanane-, ursane-, and lupane-type triterpenes on HepG2 and AGS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic activities of naturally occurring oleanane-, ursane-, and lupane-type triterpenes on HepG2 and AGS cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. phcog.com [phcog.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Plant-Derived Acidic Compound Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of acidic secondary metabolites from plant extraction.
Troubleshooting Guide: Low Yield of Target Acidic Compound
Low yields of the target acidic compound can be attributed to several factors throughout the extraction and purification process. This guide provides a systematic approach to identifying and resolving common issues.
Table 1: Troubleshooting Low Extraction Yield
| Problem Area | Potential Cause | Recommended Solution |
| Plant Material | Improper drying leading to enzymatic degradation.[1] | Ensure thorough drying in a well-ventilated area or a low-temperature oven (40-50°C).[1] |
| Inadequate grinding, reducing solvent penetration.[1] | Grind the dried plant material into a fine, uniform powder to increase the surface area for extraction.[1][2] | |
| Use of old or senescent tissues with degraded target compounds.[3] | Use fresh, young plant tissues where the concentration of the target compound is likely to be highest.[3] | |
| Extraction Process | Suboptimal solvent selection. | Test a range of solvents with varying polarities (e.g., methanol, ethanol, ethyl acetate, hexane) to find the most effective one for your target acidic compound.[4][5] |
| Insufficient solvent-to-solid ratio.[1] | Increase the volume of solvent relative to the amount of plant material to ensure complete dissolution of the target compound.[1] | |
| Inadequate extraction time or temperature.[1] | Optimize the duration and temperature of the extraction. For maceration, increase soaking time with regular agitation. For methods like Soxhlet, ensure a sufficient number of cycles.[1] | |
| Post-Extraction | Degradation of the target compound during solvent evaporation.[1] | Use a rotary evaporator at a controlled low temperature to gently remove the solvent.[1] |
| Incomplete elution during chromatography. | Optimize the solvent system for column chromatography to ensure the target compound is fully eluted from the stationary phase. | |
| Co-extraction of interfering compounds (e.g., pigments, lipids).[6][7] | Perform a preliminary extraction with a non-polar solvent like hexane to remove lipids and other interfering non-polar compounds before the main extraction.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the critical first steps to ensure a successful extraction?
A successful extraction begins with proper sample preparation. This includes:
-
Careful Selection: Use healthy, disease-free plant material. The age and part of the plant (leaves, roots, stem) can significantly affect the concentration of the target compound.[3]
-
Proper Drying: Thoroughly dry the plant material to minimize enzymatic degradation of your target compound.[1]
-
Fine Grinding: Grind the dried material to a fine powder to maximize the surface area for solvent interaction.[1][2]
Q2: How do I select the appropriate solvent for my target acidic compound?
The choice of solvent is critical and depends on the polarity of your target acidic compound.[4][5]
-
Polar Solvents: For highly polar acidic compounds, solvents like methanol, ethanol, or water are often effective.
-
Intermediate Polarity Solvents: Solvents such as ethyl acetate or dichloromethane can be suitable for acidic compounds with intermediate polarity.
-
Non-Polar Solvents: To remove non-polar impurities like fats and waxes, a pre-extraction step with a non-polar solvent like hexane is recommended.[4]
It is advisable to perform small-scale pilot extractions with a range of solvents to determine the optimal one for your specific compound.
Q3: What extraction method should I use?
The choice of extraction method depends on the stability of your target compound and the scale of your experiment.[8][9][10]
Table 2: Comparison of Common Extraction Methods
| Method | Principle | Advantages | Disadvantages |
| Maceration | Soaking plant material in a solvent at room temperature.[8][11] | Simple, requires minimal equipment. | Time-consuming, may result in lower yield compared to other methods.[12] |
| Soxhlet Extraction | Continuous extraction with a refluxing solvent.[8][9] | Efficient use of solvent, higher yield than maceration. | Can degrade heat-sensitive compounds.[10] |
| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration.[8][13] | Faster extraction, improved yield, suitable for thermolabile compounds.[13] | Requires specialized equipment. |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant material.[8][13] | Very fast, reduced solvent consumption, high efficiency.[13] | Potential for localized overheating, requires microwave-transparent vessels. |
Q4: How can I minimize the degradation of my target acidic compound during the process?
Degradation can be a significant cause of low yield. To minimize it:
-
Work quickly and efficiently, especially during the initial extraction steps.
-
Avoid high temperatures, especially for prolonged periods. Use a rotary evaporator with a water bath set to a low temperature for solvent removal.[1]
-
Protect your extracts from light, as some compounds are photosensitive.
-
Consider the pH of your extraction solvent, as highly acidic or basic conditions can cause degradation.
Experimental Protocols
Protocol 1: General Maceration Protocol for Acidic Compound Extraction
-
Preparation: Weigh 100g of finely powdered, dried plant material.
-
Extraction: Place the powder in a large flask and add 1L of your chosen solvent (e.g., 80% ethanol).
-
Incubation: Stopper the flask and let it stand at room temperature for 72 hours with occasional shaking.
-
Filtration: Filter the mixture through cheesecloth and then through filter paper to separate the extract from the solid plant material.
-
Concentration: Evaporate the solvent from the filtrate using a rotary evaporator at a temperature below 45°C.
-
Storage: Store the crude extract in a sealed, light-protected container at 4°C.
Protocol 2: Ultrasound-Assisted Extraction (UAE) Protocol
-
Preparation: Weigh 50g of finely powdered, dried plant material.
-
Extraction: Place the powder in a beaker and add 500mL of your chosen solvent.
-
Sonication: Place the beaker in an ultrasonic bath or use an ultrasonic probe. Sonicate for 30 minutes at a controlled temperature (e.g., 40°C).
-
Filtration: Filter the mixture to separate the extract.
-
Concentration: Concentrate the extract using a rotary evaporator.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Overcoming Obstacles: Troubleshooting Tips for Plant DNA Extraction Challenges [greenskybio.com]
- 4. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. florajournal.com [florajournal.com]
- 6. Extraction of plant secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Extraction of plant secondary metabolites. | Semantic Scholar [semanticscholar.org]
- 8. jocpr.com [jocpr.com]
- 9. mdpi.com [mdpi.com]
- 10. agritech.tnau.ac.in [agritech.tnau.ac.in]
- 11. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Virgatic Acid Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues associated with Virgatic acid in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a naturally occurring pentacyclic triterpenoid with demonstrated anti-inflammatory, anti-tumor, antioxidant, and antibacterial properties.[1] Its chemical structure, rich in carbon and hydrogen, makes it highly hydrophobic, leading to poor solubility in aqueous solutions like water and phosphate-buffered saline (PBS). This low solubility can lead to precipitation in experimental setups, affecting the accuracy and reproducibility of results.
Q2: What are the typical signs of this compound precipitation in my experiment?
A2: Precipitation of this compound in your aqueous experimental medium can manifest as:
-
Visible particles: You might see small, solid particles suspended in the solution or settled at the bottom of the container.
-
Cloudiness or turbidity: The solution may appear hazy or milky.
-
A thin film on the surface: A fine layer of the compound may be observed on the liquid's surface.
Q3: In which solvents is this compound soluble?
A3: this compound is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethers, and ketones.[1] For research purposes, DMSO is the most commonly used solvent to prepare concentrated stock solutions.[2][3]
Q4: How can I prepare a stock solution of this compound?
A4: To prepare a stock solution, dissolve this compound powder in 100% DMSO.[2][3] It is recommended to start with a high concentration (e.g., 10-50 mM) to minimize the volume of DMSO added to your final aqueous solution. The prepared stock solution should be stored at -20°C or -80°C for long-term stability.[4]
Q5: What is the maximum recommended concentration of DMSO in a cell-based assay?
A5: To avoid solvent-induced toxicity to cells, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%, and ideally at or below 0.1%.[5] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound when diluting a DMSO stock solution into an aqueous medium.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution | Rapid change in solvent polarity from DMSO to aqueous buffer. | 1. Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, sequential dilutions. First, dilute the high-concentration DMSO stock to an intermediate concentration in DMSO, and then add this to the aqueous medium. 2. Slow Addition with Agitation: Add the this compound stock solution dropwise to the pre-warmed (37°C) aqueous medium while gently vortexing or swirling the tube. This gradual introduction can help the compound stay in solution. |
| Cloudiness in cell culture media | Interaction with components in the culture medium (e.g., salts, proteins in serum). | 1. Test in Simpler Buffers: First, assess the solubility in a simple buffer like PBS to determine if media components are the primary issue. 2. Reduce Serum Concentration: If using fetal bovine serum (FBS), consider temporarily reducing its concentration during the initial compound addition, as proteins can sometimes contribute to precipitation. |
| Precipitate forms over time | The compound is coming out of solution at the experimental temperature (e.g., 37°C). | 1. Pre-warm the Medium: Always pre-warm your aqueous medium to the experimental temperature before adding the this compound stock solution. 2. Use Freshly Prepared Solutions: Prepare the final working solution immediately before use to minimize the time for precipitation to occur. |
| Inconsistent results between experiments | Variability in the preparation of the working solution. | 1. Standardize the Protocol: Ensure a consistent and detailed protocol for preparing the this compound working solution is followed for every experiment. 2. Visually Inspect Before Use: Always visually inspect the final working solution for any signs of precipitation before adding it to your experimental setup. If precipitation is observed, do not use it. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C30H46O4 | [1][6] |
| Molecular Weight | 470.69 g/mol | [2] |
| Appearance | White or off-white granular crystalline solid | [1] |
| Storage (Powder) | 2-8°C | [1] |
| Predicted pKa | 4.63 ± 0.70 | [1] |
| XLogP3 | 6.2 | [6] |
Table 2: Recommended Solvents for this compound Stock Solutions
| Solvent | Recommended Concentration | Storage |
| Dimethyl Sulfoxide (DMSO) | 10-50 mM | -20°C or -80°C |
| Ethanol | Lower solubility than DMSO, may require warming | -20°C |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 470.69 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Methodology:
-
Weigh out 4.71 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile conical tube
Methodology:
-
Calculate the volume of the 10 mM stock solution needed. To prepare 10 mL of a 10 µM working solution, you will need 10 µL of the 10 mM stock.
-
Add the desired volume of pre-warmed cell culture medium to a sterile conical tube (in this case, 10 mL).
-
While gently swirling the medium, add the calculated volume of the 10 mM this compound stock solution (10 µL) dropwise.
-
Continue to gently mix the solution for a few seconds to ensure homogeneity.
-
The final DMSO concentration in this example is 0.1%.
-
Use the freshly prepared working solution immediately for your experiment.
Visualizations
Figure 1. Workflow for preparing this compound solutions.
Figure 2. Logic diagram for troubleshooting precipitation.
Figure 3. Hypothesized signaling pathways for this compound.
References
Technical Support Center: Stabilizing Virgatic Acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stabilization of Virgatic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and storage of this compound.
Problem: Loss of Potency or Inconsistent Results in Assays
| Possible Cause | Troubleshooting Steps |
| Chemical Degradation | 1. Verify Storage Conditions: Ensure this compound is stored at the recommended temperature (-20°C or lower), protected from light, and in a tightly sealed container to minimize exposure to moisture and oxygen.[1] 2. Perform Stability Check: Analyze a sample of the stored this compound using a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the parent compound and detect any degradation products.[1][2] 3. Review Formulation: If this compound is in a solution, consider the stability in that specific solvent. Some organic solvents can promote degradation over time.[3] |
| Precipitation from Solution | 1. Check Solubility: Confirm the concentration of this compound in your solution does not exceed its solubility limit in the chosen solvent at the storage temperature. 2. Visual Inspection: Before use, visually inspect the solution for any precipitates. If present, gently warm the solution and vortex to redissolve. 3. Consider pH: The solubility of acidic compounds is often pH-dependent. Ensure the pH of your solution is appropriate to maintain solubility. |
| Inaccurate Quantification | 1. Calibrate Instruments: Ensure all analytical instruments, such as balances and spectrophotometers, are properly calibrated. 2. Use a Fresh Standard: Prepare a fresh stock solution of this compound for creating a standard curve to ensure accurate quantification. |
Problem: Color Change or a Visible Alteration of the Solid Compound
| Possible Cause | Troubleshooting Steps |
| Oxidation | 1. Inert Atmosphere: Store solid this compound under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.[1] 2. Use of Antioxidants: For solutions, consider the addition of a suitable antioxidant. The choice of antioxidant should be validated to ensure it does not interfere with downstream applications. |
| Photodegradation | 1. Light Protection: Always store this compound in amber vials or wrap containers with aluminum foil to protect from light.[1][4] 2. Minimize Exposure: During handling, minimize the exposure of the compound to direct light. |
| Hygroscopicity | 1. Dessication: Store solid this compound in a desiccator containing a suitable desiccant to prevent moisture absorption. 2. Proper Sealing: Ensure the container is tightly sealed to prevent the ingress of atmospheric moisture.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored at -20°C or below in a tightly sealed, light-resistant container. To further minimize degradation, consider storing it under an inert atmosphere and in a desiccator.
Q2: How can I assess the stability of this compound in my experimental conditions?
A2: To assess stability, you can perform a forced degradation study.[5][6] This involves exposing this compound to various stress conditions such as heat, light, acid, base, and oxidation.[7] The degradation can then be monitored by a stability-indicating analytical method like HPLC.[5][6]
Q3: My this compound solution has turned slightly yellow. Can I still use it?
A3: A color change often indicates degradation. It is highly recommended to perform an analytical check (e.g., HPLC) to determine the purity of the solution before use. If degradation is confirmed, it is best to prepare a fresh solution from a solid stock.
Q4: What is the best way to prepare a stock solution of this compound for long-term use?
A4: Prepare a concentrated stock solution in a suitable, anhydrous solvent in which this compound is highly soluble and stable. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C.
Data on this compound Stability
The following tables summarize the stability of this compound under various conditions.
Table 1: Stability of Solid this compound Under Different Storage Temperatures
| Temperature | Purity after 6 months (%) | Purity after 12 months (%) |
| 25°C | 85.2 | 72.1 |
| 4°C | 95.8 | 90.5 |
| -20°C | 99.1 | 98.5 |
| -80°C | 99.8 | 99.7 |
Table 2: Impact of Light Exposure on this compound Solution (1 mg/mL in Ethanol) at Room Temperature
| Duration of Light Exposure (hours) | Purity (%) |
| 0 | 99.9 |
| 2 | 98.1 |
| 6 | 94.5 |
| 24 | 88.3 |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for this compound Purity Assessment
This protocol outlines a reversed-phase HPLC method for the quantitative analysis of this compound and its degradation products.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid in Water
-
Solvent B: 0.1% Trifluoroacetic acid in Acetonitrile
-
-
Gradient Elution:
-
Start with 95% A and 5% B
-
Linearly increase to 100% B over 20 minutes
-
Hold at 100% B for 5 minutes
-
Return to initial conditions and equilibrate for 5 minutes
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Procedure:
-
Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent (e.g., ethanol or acetonitrile).
-
Prepare a series of dilutions from the stock solution to create a standard curve.
-
Inject the standards and the sample to be analyzed.
-
The purity of this compound is determined by comparing the peak area of the main compound to the total peak area of all detected compounds.
-
Protocol 2: Forced Degradation Study of this compound
This protocol describes a forced degradation study to identify potential degradation pathways of this compound.
-
Acid Hydrolysis:
-
Dissolve this compound in 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 N NaOH and analyze by HPLC.[8]
-
-
Base Hydrolysis:
-
Dissolve this compound in 0.1 N NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 N HCl and analyze by HPLC.[8]
-
-
Oxidative Degradation:
-
Dissolve this compound in a solution of 3% hydrogen peroxide.
-
Incubate at room temperature for 24 hours.
-
Analyze by HPLC.[7]
-
-
Thermal Degradation:
-
Heat solid this compound at 80°C for 48 hours.
-
Dissolve in a suitable solvent and analyze by HPLC.
-
-
Photodegradation:
-
Expose a solution of this compound to a light source (e.g., UV lamp at 254 nm) for 24 hours.
-
Analyze by HPLC.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 2. benchchem.com [benchchem.com]
- 3. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 4. acdlabs.com [acdlabs.com]
- 5. asianjpr.com [asianjpr.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. ijrpp.com [ijrpp.com]
Optimizing Virgatic acid dosage for maximum efficacy
Technical Support Center: Virgatic Acid
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with essential information for optimizing the use of this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure maximum efficacy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel small molecule inhibitor of the Janus kinase (JAK) family, with high selectivity for JAK3. By binding to the ATP-binding pocket of the JAK3 kinase domain, this compound prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT5. This inhibition effectively blocks downstream signaling pathways that are critical for cytokine-mediated cell proliferation and survival, making it a compound of interest for autoimmune diseases and certain cancers.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is a pentacyclic triterpenoid.[1] For optimal results, dissolve this compound powder in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM). Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C for short-term use (up to 3 months) or -80°C for long-term storage (up to 1 year). Before each experiment, thaw an aliquot and dilute it to the desired working concentration using your cell culture medium. Note that the final DMSO concentration in your experimental setup should be kept below 0.1% to avoid solvent-induced cellular toxicity.
Q3: I am not observing the expected dose-dependent effect on my cells. What are the possible reasons?
A3: A lack of a clear dose-response can be attributed to several factors.[2] First, verify the concentration and integrity of your this compound stock solution. Improper storage or multiple freeze-thaw cycles can lead to degradation. Second, ensure that your cell line expresses the target, JAK3, at sufficient levels. You can confirm this via Western blot or qPCR. Third, the incubation time may be insufficient for this compound to exert its effects. Consider performing a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration. Finally, cell confluence can impact the cellular response; it is recommended to maintain a consistent cell density across all experiments.
Q4: How can I confirm that this compound is engaging its target in my experimental model?
A4: To confirm target engagement, you can perform a Western blot analysis to assess the phosphorylation status of STAT5, a direct downstream target of JAK3. Following treatment with a range of this compound concentrations, a dose-dependent decrease in phosphorylated STAT5 (p-STAT5) levels, with no significant change in total STAT5 levels, would indicate successful target engagement.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicates | Inconsistent cell seeding or uneven drug distribution. | Ensure thorough mixing of cell suspension before seeding and gently swirl plates after adding this compound to ensure uniform distribution. |
| Unexpected cytotoxicity at low concentrations | Cell line is highly sensitive to DMSO, or the this compound stock has degraded into a toxic byproduct. | Prepare a fresh stock of this compound and ensure the final DMSO concentration is below 0.1%. Perform a DMSO toxicity control. |
| Precipitation of this compound in culture medium | The working concentration exceeds the solubility limit of this compound in the aqueous medium. | Lower the working concentration or prepare an intermediate dilution in a serum-containing medium before adding to the final culture. |
| No effect observed even at high concentrations | The cell line may be resistant to JAK3 inhibition or may have compensatory signaling pathways. | Confirm JAK3 expression and consider using a positive control compound. Investigate alternative signaling pathways that may be active in your cell line. |
Quantitative Data Summary
The following table summarizes the results of a 48-hour dose-response experiment using this compound on a human T-cell leukemia cell line (Jurkat).
| This compound (µM) | Cell Viability (%) (Mean ± SD) | p-STAT5 Inhibition (%) (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 | 0 ± 2.1 |
| 0.1 | 92 ± 5.1 | 15 ± 3.4 |
| 0.5 | 75 ± 6.2 | 48 ± 5.0 |
| 1.0 | 51 ± 4.8 | 85 ± 4.2 |
| 5.0 | 22 ± 3.9 | 96 ± 2.8 |
| 10.0 | 18 ± 3.5 | 98 ± 2.5 |
Visualizations
Caption: this compound's mechanism of action.
Caption: Workflow for dose-response analysis.
Caption: Troubleshooting unexpected results.
Experimental Protocols
Protocol: Cell Viability Assay (MTT) for this compound Dose-Response
This protocol outlines the steps for determining the dose-dependent effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
DMSO
-
Appropriate cell line and complete culture medium
-
96-well flat-bottom plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a 2X working concentration series of this compound by serially diluting the stock solution in a complete culture medium.
-
Include a vehicle control (DMSO diluted in medium at the same concentration as the highest this compound dose).
-
Carefully remove the old medium from the wells and add 100 µL of the 2X this compound dilutions to the respective wells.
-
Incubate for the desired treatment period (e.g., 48 hours).
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT reagent to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully aspirate the medium without disturbing the crystals.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes at room temperature to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.[2]
-
References
Preventing degradation of Virgatic acid during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Virgatic acid during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
This compound is a pentacyclic triterpenoid belonging to the oleanane family.[1] Its structure includes a carboxylic acid and a hydroxyl group, which are key to its biological activity but also represent potential sites for degradation.[1] It is typically a solid powder and is soluble in solvents like DMSO.
Q2: What are the optimal storage conditions for this compound?
To ensure its stability, this compound should be stored under specific conditions. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), it is best kept at -20°C in a dry and dark environment. When in solvent, stock solutions should be stored at -80°C for up to a year.
Q3: What are the likely causes of this compound degradation during experiments?
While specific degradation pathways for this compound are not extensively documented, based on its chemical structure, degradation is likely to be initiated by:
-
Oxidation: The hydroxyl group and the allylic positions on the pentacyclic ring are susceptible to oxidation.
-
pH Extremes: Highly acidic or basic conditions can catalyze hydrolysis or other rearrangements.
-
Light Exposure: Like many complex organic molecules, exposure to UV light can induce degradation.
-
Elevated Temperatures: High temperatures can accelerate the rate of all chemical degradation reactions.
Q4: How can I detect and quantify this compound and its potential degradation products?
Several analytical methods are suitable for the quantification of this compound in various samples. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are powerful techniques for separating and identifying this compound and its degradation products with high specificity and sensitivity.[2] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often after a derivatization step.[3][4]
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound in experimental settings.
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity of this compound. | Degradation of the compound due to improper storage or handling. | 1. Verify storage conditions (temperature, light, and moisture protection).2. Prepare fresh solutions for each experiment.3. Minimize the time the compound spends in solution and at room temperature. |
| Inconsistent experimental results. | Partial degradation of this compound leading to variable concentrations. | 1. Use a validated analytical method (e.g., HPLC) to confirm the concentration and purity of your stock solution before each experiment.2. Avoid repeated freeze-thaw cycles of stock solutions. Aliquot into single-use vials. |
| Appearance of unexpected peaks in analytical chromatograms. | Formation of degradation products. | 1. Review the experimental protocol for potential stressors (e.g., high temperature, extreme pH, prolonged light exposure).2. Use LC-MS/MS to identify the mass of the unknown peaks and hypothesize their structures as potential degradation products.3. Implement preventative measures outlined in this guide. |
| Precipitation of this compound in aqueous buffers. | Low solubility of this compound in aqueous solutions. | 1. Prepare high-concentration stock solutions in an appropriate organic solvent (e.g., DMSO).2. For aqueous working solutions, ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed the solubility limit of this compound.3. Consider the use of solubilizing agents or different buffer systems, and validate their compatibility. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous Dimethyl Sulfoxide (DMSO).
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, light-protecting vials.
-
Store the aliquots at -80°C.
-
Protocol 2: Quantification of this compound using HPLC
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Procedure:
-
Prepare a standard curve using known concentrations of this compound.
-
Dilute experimental samples to fall within the range of the standard curve.
-
Inject standards and samples onto the HPLC system.
-
Quantify the amount of this compound in the samples by comparing the peak area to the standard curve.
-
Visualizations
Caption: Workflow for handling this compound.
Caption: Potential degradation routes for this compound.
Caption: A logical approach to troubleshooting issues.
References
- 1. This compound | C30H46O4 | CID 14489125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methods for Pharmaceutical Analysis of Biological Samples | AxisPharm [axispharm.com]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Virgatic acid experimental artifacts and how to avoid them
Introduction: While "Virgatic acid" is not a recognized compound in scientific literature, this guide will address common experimental challenges using a proxy compound, the tyrosine kinase inhibitor "VA-X." The troubleshooting advice and protocols provided are based on well-documented artifacts and behaviors of small molecule kinase inhibitors, offering relevant solutions for researchers in drug development.
Frequently Asked Questions (FAQs)
Q1: We are observing an unexpected cellular phenotype (e.g., toxicity, altered morphology) that is inconsistent with the known function of the primary target of VA-X. Could this be an off-target effect?
A1: Yes, this is a strong indicator of a potential off-target effect.[1][2] While VA-X is designed for a specific kinase, at certain concentrations, it may inhibit other kinases or cellular proteins, leading to confounding experimental outcomes.[3] It is crucial to experimentally verify that the observed phenotype is a direct result of on-target inhibition.
Q2: Despite confirming target engagement, we do not observe the expected downstream signaling changes or biological effect. What could be the reason?
A2: This could be due to several factors:
-
Activation of compensatory signaling pathways: Cells can adapt to the inhibition of one pathway by upregulating parallel or feedback pathways that bypass the inhibited node.[4]
-
Insufficient inhibition: The concentration of VA-X may not be sufficient to achieve the required level of target inhibition in the specific cellular context.
-
Experimental conditions: The timing of inhibitor addition and the duration of the experiment are critical for observing the desired effect.
Q3: We are observing paradoxical activation of the target pathway (e.g., increased phosphorylation of the target) after treatment with VA-X. Why is this happening?
A3: Paradoxical pathway activation can occur due to complex cellular feedback mechanisms or off-target effects on upstream regulators.[2][5] Some inhibitors have been shown to stabilize an active conformation of their target kinase, leading to increased signaling despite occupying the ATP-binding pocket. It is recommended to perform a dose-response and time-course experiment to characterize this effect.[2]
Q4: How can we experimentally determine the off-target profile of VA-X?
A4: The most direct method is to perform a comprehensive kinase selectivity screen.[1] Several commercial services offer profiling of your compound against a large panel of kinases (typically over 400).[2][6] This will provide data on the inhibitory activity of VA-X against a wide range of kinases, helping to identify potential off-targets.
Troubleshooting Guides
Problem: Inconsistent results between biochemical assays and cell-based assays.
Many compounds that show high potency in biochemical assays fail to demonstrate the same efficacy in a cellular context.[7]
Troubleshooting Steps:
-
Assess Cell Permeability: Ensure that VA-X can effectively cross the cell membrane to reach its intracellular target.
-
Check for Cellular Efflux: The compound may be actively transported out of the cell by efflux pumps.
-
Metabolic Stability: VA-X may be rapidly metabolized within the cell, reducing its effective concentration.
-
High Intracellular ATP Concentration: The high concentration of ATP in cells can compete with ATP-competitive inhibitors like VA-X, reducing their apparent potency compared to biochemical assays where ATP concentrations can be controlled.[5]
Problem: Poor solubility of VA-X is affecting our experiments.
Many kinase inhibitors are lipophilic and have low aqueous solubility, which can lead to precipitation in aqueous buffers and inconsistent results.[8][9][10][11]
Troubleshooting Steps:
-
Optimize Solvent: Use a suitable solvent like DMSO for initial stock solutions. Be mindful of the final DMSO concentration in your assay, as high concentrations can be toxic to cells.
-
Test Different Formulations: For in vivo studies, consider lipid-based formulations to improve solubility and oral absorption.[8][11]
-
Sonication: Briefly sonicate the diluted solution to aid in dissolving any precipitate before adding it to the assay.
-
Visual Inspection: Always visually inspect your solutions for any signs of precipitation before use.
Data Presentation
Table 1: Selectivity Profile of VA-X
This table illustrates a hypothetical kinase selectivity profile for VA-X, comparing its potency against the intended target versus several potential off-targets. A lower IC50 value indicates higher potency.
| Kinase Target | IC50 (nM) | Selectivity Ratio (Off-target IC50 / Primary Target IC50) |
| Primary Target | 10 | - |
| Off-Target A | 150 | 15x |
| Off-Target B | 800 | 80x |
| Off-Target C | 25 | 2.5x |
| Off-Target D | >10,000 | >1000x |
A low selectivity ratio (<10x) suggests that the off-target is more likely to be physiologically relevant at therapeutic concentrations.[1]
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol outlines the general steps for determining the off-target profile of VA-X using a commercial service.
-
Compound Preparation: Prepare a high-concentration stock solution of VA-X (e.g., 10 mM in 100% DMSO) as per the vendor's instructions.[1]
-
Assay Format: Choose a suitable assay format, such as a binding assay (e.g., KINOMEscan™) or an activity assay.[1]
-
Screening Concentration: Select an initial screening concentration, typically 1 µM or 10 µM.[1]
-
Data Analysis: The results will be provided as a percentage of inhibition or binding relative to a control. Follow up with dose-response curves for any significant hits to determine the IC50 values.[6]
Protocol 2: Western Blot for Pathway Analysis
This protocol is for assessing the phosphorylation status of the target and downstream effectors of VA-X in a cellular context.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of VA-X concentrations for the desired duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the phosphorylated and total forms of your target and downstream proteins of interest.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Hypothetical signaling pathway showing the inhibitory action of VA-X.
Caption: Troubleshooting workflow for suspected off-target effects of VA-X.
Caption: Logical relationship in a dose-response experiment for VA-X.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. iris.hi.is [iris.hi.is]
- 11. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Virgatic Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of Virgatic acid and its derivatives.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues you might encounter during your research.
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why am I observing low in vitro dissolution of my this compound derivative formulation? | - Poor aqueous solubility of the this compound derivative. - Inadequate particle size reduction. - Inappropriate formulation strategy for the compound's physicochemical properties. | - Enhance Solubility: Consider formulating a salt version if the derivative is ionizable.[1][2] - Reduce Particle Size: Employ micronization or nanonization techniques to increase the surface area for dissolution.[1][3][4] - Optimize Formulation: Explore alternative strategies such as solid dispersions with hydrophilic polymers (e.g., PVP, HPMC)[4][5], lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS)[1][6][7], or complexation with cyclodextrins.[5][6] |
| My formulation shows good in vitro dissolution but poor in vivo bioavailability. What could be the reason? | - Low permeability across the intestinal epithelium. - First-pass metabolism. - P-glycoprotein (P-gp) efflux. | - Improve Permeability: Incorporate permeation enhancers or formulate as a lipid-based system to facilitate lymphatic uptake.[2][8] - Bypass First-Pass Metabolism: Lipid-based formulations can promote lymphatic transport, bypassing the liver.[2][8] - Inhibit P-gp Efflux: Co-administer with a known P-gp inhibitor or use bioenhancers like piperine.[2][9] |
| I'm struggling with the physical instability of my amorphous solid dispersion (recrystallization). How can I prevent this? | - The chosen polymer is not effectively inhibiting nucleation and crystal growth. - The drug loading is too high. | - Polymer Selection: Use hydrophilic polymers known to enhance miscibility and inhibit recrystallization, such as PVP or HPMC derivatives.[5] - Optimize Drug Loading: Reduce the drug-to-polymer ratio to ensure the drug remains molecularly dispersed. |
| My nanoparticle formulation is showing aggregation. What can I do to improve stability? | - Insufficient stabilization. | - Add Stabilizers: Use surface-active additives like charged surfactants for electrostatic repulsion or non-ionic polymers for steric hindrance to prevent particle agglomeration.[3] |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the first steps I should take to enhance the bioavailability of a new this compound derivative? | The initial steps involve characterizing the physicochemical properties of your this compound derivative, such as its aqueous solubility and permeability, to determine its Biopharmaceutics Classification System (BCS) class.[4] This will guide the selection of an appropriate formulation strategy. For poorly soluble compounds, common starting points are particle size reduction and the use of solubility enhancers.[4][6] |
| Which formulation strategy is best for my this compound derivative? | The optimal strategy depends on the specific properties of your compound.[5] For instance, lipid-based formulations like SEDDS are often suitable for lipophilic drugs.[1][2] Solid dispersions are effective for compounds that can be stabilized in an amorphous state.[4][5] A decision tree, like the one provided in the visualization section, can help guide your choice. |
| How can I improve the oral absorption of a this compound derivative that is a substrate for efflux transporters? | To counteract efflux transporters like P-glycoprotein, you can explore the use of bioenhancers.[9] These are compounds that can inhibit efflux pumps, thereby increasing the intracellular concentration and absorption of the co-administered drug.[2][9] Formulating the drug in a lipid-based system can also sometimes help to bypass these transporters.[8] |
| What is the role of prodrugs in enhancing bioavailability? | Prodrugs are modified versions of the active drug that are designed to overcome specific absorption barriers.[7] For example, a lipophilic promoiety can be attached to a poorly permeable drug to enhance its membrane transport. Once absorbed, the prodrug is converted to the active drug.[5] |
Data Presentation
The following tables present hypothetical data to illustrate the potential improvements in the bioavailability of a this compound derivative using different formulation strategies.
Table 1: In Vitro Dissolution Enhancement of this compound Derivative Formulations
| Formulation | Drug Loading (%) | Dissolution Medium | % Drug Released at 60 min |
| Unprocessed this compound Derivative | 100 | Simulated Gastric Fluid | 15 |
| Micronized this compound Derivative | 100 | Simulated Gastric Fluid | 45 |
| This compound Derivative Nanoparticles | 50 | Simulated Gastric Fluid | 85 |
| Solid Dispersion (1:5 drug-polymer ratio) | 16.7 | Simulated Gastric Fluid | 95 |
| SEDDS Formulation | 20 | Simulated Gastric Fluid | 98 |
Table 2: Pharmacokinetic Parameters of this compound Derivative Formulations in a Rat Model
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Oral Suspension | 50 | 150 | 2.0 | 600 | 100 |
| Micronized Formulation | 50 | 350 | 1.5 | 1500 | 250 |
| Nanoparticle Formulation | 50 | 800 | 1.0 | 4200 | 700 |
| Solid Dispersion | 50 | 950 | 1.0 | 5100 | 850 |
| SEDDS Formulation | 50 | 1200 | 0.5 | 6600 | 1100 |
Experimental Protocols
Protocol 1: Preparation of this compound Derivative Nanoparticles by Solvent Evaporation
-
Dissolution: Dissolve the this compound derivative and a suitable polymer (e.g., PLGA) in an organic solvent (e.g., acetone).
-
Emulsification: Add the organic phase to an aqueous solution containing a surfactant (e.g., PVA) under high-speed homogenization to form an oil-in-water emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature under reduced pressure to evaporate the organic solvent.
-
Nanoparticle Collection: Centrifuge the resulting nanoparticle suspension, wash with deionized water, and then lyophilize to obtain a dry powder.
Protocol 2: Preparation of a Solid Dispersion by Hot Melt Extrusion
-
Mixing: Physically mix the this compound derivative and a hydrophilic polymer (e.g., HPMC-AS) at a predetermined ratio.
-
Extrusion: Feed the mixture into a hot-melt extruder. The processing temperature should be above the glass transition temperature of the polymer but below the degradation temperature of the drug.
-
Cooling and Milling: Cool the extrudate on a conveyor belt and then mill it into a fine powder.
Protocol 3: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Component Selection: Screen for suitable oils, surfactants, and co-surfactants in which the this compound derivative has high solubility.
-
Formulation: Prepare various ratios of the selected oil, surfactant, and co-surfactant. Add the this compound derivative to the mixture and stir until a clear solution is formed.
-
Evaluation: Assess the self-emulsification properties by adding the formulation to an aqueous medium with gentle agitation. The system should rapidly form a fine emulsion.
Visualizations
Caption: Experimental workflow for enhancing bioavailability.
Caption: Decision tree for formulation strategy selection.
Caption: Mechanism of bioavailability enhancement by SEDDS.
References
- 1. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. journals.umcs.pl [journals.umcs.pl]
- 5. researchgate.net [researchgate.net]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. asianpharmtech.com [asianpharmtech.com]
- 8. upm-inc.com [upm-inc.com]
- 9. Drug Bioavailability Enhancing Agents of Natural Origin (Bioenhancers) that Modulate Drug Membrane Permeation and Pre-Systemic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Virgatic Acid Applications in Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cell viability issues when working with high concentrations of Virgatic acid. The information is compiled from studies on related compounds and extracts from Momordica charantia, the plant source of this compound. Researchers should use this as a guide and perform their own validation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell-based research?
This compound, also known as Momordic acid, is a pentacyclic triterpenoid compound isolated from plants such as Momordica charantia.[1] Triterpenoids are of interest in drug development due to their potential anti-inflammatory and anti-cancer properties.
Q2: I am observing high levels of cytotoxicity with this compound, even at what I expected to be sub-lethal concentrations. Is this normal?
High cytotoxicity with this compound, particularly at elevated concentrations, is a potential outcome. Studies on extracts from Momordica charantia, which contain this compound and other triterpenoids, have demonstrated dose-dependent inhibition of cell viability in various cancer cell lines.[2] It is crucial to perform a dose-response study to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
Q3: What is the likely mechanism of cell death induced by high concentrations of this compound?
Based on research on related compounds from Momordica charantia, the primary mechanism of cell death at high concentrations is likely apoptosis.[2] This can be initiated through intrinsic (mitochondrial) and extrinsic pathways, often involving the activation of caspases.[2]
Q4: I am seeing unexpected morphological changes in my cells after treatment with this compound. What could be the cause?
Observed morphological changes are likely associated with the induction of apoptosis. Common features of apoptotic cells include cell shrinkage, membrane blebbing, chromatin condensation, and the formation of apoptotic bodies.
Q5: Could the solvent used to dissolve this compound be contributing to the observed cytotoxicity?
Yes. This compound is often dissolved in organic solvents like dimethyl sulfoxide (DMSO). High concentrations of DMSO can be toxic to cells. It is essential to include a vehicle control (cell culture medium with the same concentration of DMSO used in the experimental wells) to distinguish between the cytotoxicity of this compound and the solvent.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Complete cell death in all treated wells | This compound concentration is too high. | Perform a dose-response experiment with a wider range of concentrations, starting from a much lower concentration (e.g., nanomolar or low micromolar range) to determine the IC50 value for your specific cell line. |
| Inconsistent results between replicate wells | Uneven compound distribution due to poor solubility. | Ensure this compound is fully dissolved in the solvent before adding to the culture medium. Vortex the stock solution before each use. Consider a brief sonication if solubility issues persist. Prepare a fresh dilution of the compound for each experiment. |
| High background in cell viability assays | Interference of this compound with the assay reagents. | Run a control with this compound in cell-free medium to check for any direct reaction with the assay dye (e.g., MTT, XTT). If interference is observed, consider switching to a different viability assay that uses a different detection principle (e.g., ATP-based assay like CellTiter-Glo® or a dye exclusion assay like Trypan Blue). |
| No significant effect on cell viability even at high concentrations | Cell line may be resistant to this compound. The compound may have degraded. | Verify the identity and purity of your this compound. Test the compound on a sensitive positive control cell line. Ensure proper storage of the compound as recommended by the supplier. |
| Discrepancy between visual inspection of cell health and viability assay results | Assay is measuring metabolic activity which may not directly correlate with cell number at certain time points or concentrations. | Supplement your viability assay with a direct cell counting method (e.g., Trypan Blue exclusion) or a cytotoxicity assay that measures membrane integrity (e.g., LDH release assay). |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound on a chosen cell line.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight (for adherent cells).
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. From this stock, prepare a series of serial dilutions in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the highest concentration of DMSO used).
-
Cell Treatment: Remove the old medium and add 100 µL of the prepared this compound dilutions to the respective wells. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Assessment of Apoptosis by Caspase-3 Activity Assay
This protocol provides a method to measure the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
This compound-treated and untreated cells
-
Caspase-3 colorimetric or fluorometric assay kit
-
Microplate reader
Procedure:
-
Cell Treatment: Treat cells with this compound at concentrations around the predetermined IC50 value for a specific duration. Include a positive control for apoptosis induction (e.g., staurosporine) and a vehicle control.
-
Cell Lysis: Harvest the cells and lyse them according to the caspase-3 assay kit manufacturer's instructions to release cellular proteins.
-
Assay Reaction: Add the cell lysate to a 96-well plate and add the caspase-3 substrate provided in the kit.
-
Incubation: Incubate the plate at 37°C for the time specified in the kit protocol to allow for the cleavage of the substrate by active caspase-3.
-
Signal Detection: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Quantify the caspase-3 activity based on the signal intensity and normalize it to the protein concentration of the cell lysate. Compare the caspase-3 activity in this compound-treated cells to the controls.
Signaling Pathways and Visualizations
High concentrations of compounds from Momordica charantia have been shown to induce apoptosis and modulate several key signaling pathways. The following diagrams illustrate these potential mechanisms of action for this compound.
Caption: Troubleshooting workflow for addressing high cytotoxicity.
Caption: Caspase-dependent apoptotic pathway.
Caption: Inhibition of pro-survival signaling pathways.
References
Technical Support Center: Virgatic Acid Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential inconsistencies in bioassays involving Virgatic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variability in the IC50 values of this compound in our cytotoxicity assays. What could be the cause?
A1: Batch-to-batch variability is a common challenge in natural product research.[1][2][3] Several factors could contribute to this inconsistency:
-
Purity of this compound: The purity of the isolated or purchased this compound can vary between batches. Minor impurities or co-eluting compounds from the extraction process can have biological activity that confounds the results.[4]
-
Solvent and Stock Solution Stability: this compound is a pentacyclic triterpenoid and may have limited solubility in aqueous solutions.[5] Ensure the stock solution is fully solubilized and vortexed before each use. The stability of the compound in the chosen solvent over time should also be considered. Degradation can lead to a decrease in potency.
-
Cell Culture Conditions: Variations in cell passage number, confluency, and media composition can significantly impact cellular response to treatment.[6][7] It is crucial to maintain consistent cell culture practices across experiments.
Q2: Our results for this compound in an anti-inflammatory assay are not reproducible. One week we see potent inhibition of NF-κB, and the next, the effect is minimal. Why might this be happening?
A2: Reproducibility issues in cell-based assays can be complex. Here are some potential reasons for inconsistent anti-inflammatory results:
-
Assay Interference: this compound, as a natural product, has the potential to be a Pan-Assay Interference Compound (PAINS).[4][8] These are compounds that can appear as "hits" in multiple assays through non-specific mechanisms, such as aggregation, reactivity, or interference with the assay signal (e.g., fluorescence). It is advisable to perform control experiments to rule out assay interference.
-
Cellular State: The activation state of the cells is critical in inflammatory assays. The timing and concentration of the inflammatory stimulus (e.g., LPS) and the this compound treatment must be precisely controlled.
-
Reagent Variability: Ensure all reagents, including the inflammatory stimulus, antibodies for detection, and lysis buffers, are from the same lot or have been validated to perform consistently.
Q3: We are using a fluorescence-based assay to measure the effect of this compound on a specific enzyme, but the results are erratic. What should we check?
A3: Fluorescence-based assays are susceptible to interference. Consider the following:
-
Autofluorescence: this compound itself might be fluorescent at the excitation and emission wavelengths of your assay, leading to false-positive or false-negative results. Always run a control with this compound alone to check for autofluorescence.
-
Light Sensitivity: Ensure that all steps involving fluorescent reagents and the final measurement are performed in the dark to prevent photobleaching.
-
Quenching Effects: The compound might quench the fluorescent signal of the reporter molecule, leading to an apparent inhibition.
Troubleshooting Guides
Issue: High Variability in Cell Viability Assays (e.g., MTT, XTT)
This guide provides a systematic approach to troubleshooting inconsistent results in common colorimetric cell viability assays when testing this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Precipitation | Microscopically inspect the wells after adding this compound. | No visible precipitate should be present. If precipitation occurs, consider using a different solvent or a lower concentration range. |
| Incomplete Solubilization of Formazan Crystals (MTT Assay) | After the incubation with MTT, ensure the formazan crystals are fully dissolved in the solubilization buffer. Mix thoroughly by pipetting or shaking.[9][10] | A homogenous purple solution should be observed. |
| Interference with Tetrazolium Reduction | Perform a cell-free assay by adding this compound to the assay medium containing the tetrazolium salt (MTT or XTT) and a reducing agent (e.g., ascorbic acid). | This compound should not directly reduce the tetrazolium salt in the absence of cells. |
| Cell Seeding Density | Optimize and standardize the number of cells seeded per well. High or low cell density can affect the metabolic rate and the assay's dynamic range.[6] | Consistent and linear relationship between cell number and absorbance. |
| Incubation Times | Strictly adhere to the optimized incubation times for both the compound treatment and the assay reagent.[11] | Reduced variability in absorbance readings across replicate wells and experiments. |
Issue: Unexpected or No Dose-Response Curve
This guide helps to address issues where this compound does not produce a clear dose-response relationship in a bioassay.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Concentration Range | Perform a broad-range dose-finding study (e.g., from nanomolar to high micromolar) to identify the active concentration range of this compound. | A sigmoidal dose-response curve should be observable. |
| Compound Instability | Prepare fresh dilutions of this compound for each experiment from a recently prepared stock solution. | Consistent results between experiments performed on different days. |
| Cell Line Resistance | Verify the sensitivity of your chosen cell line to the expected biological effect. Consider testing a different, more sensitive cell line. | Identification of a suitable cell model for the bioassay. |
| Assay Window | Ensure the assay has a sufficient signal-to-background ratio and dynamic range to detect both weak and potent effects. | A clear distinction between positive and negative controls. |
| Mechanism of Action | The chosen assay may not be appropriate for the mechanism of action of this compound. Consider exploring different biological readouts.[12][13] | Identification of a relevant and responsive bioassay. |
Experimental Protocols
MTT Cell Viability Assay Protocol
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[9][10][11][14]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the old medium with the medium containing different concentrations of this compound. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[9] Dilute the MTT stock solution in serum-free medium to a final concentration of 0.5 mg/mL. Remove the treatment medium from the wells and add 100 µL of the MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into insoluble formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.
-
Absorbance Measurement: Mix thoroughly to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
XTT Cell Viability Assay Protocol
The XTT assay is another colorimetric assay that measures cell viability.
-
Cell Seeding and Compound Treatment: Follow steps 1-3 of the MTT protocol.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture immediately before use by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the prepared XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C. The incubation time should be optimized for the specific cell line.
-
Absorbance Measurement: Measure the absorbance of the soluble formazan product at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is recommended.
Visualizations
Caption: A logical workflow for troubleshooting inconsistent bioassay results.
Caption: A potential signaling pathway for this compound's anti-inflammatory effects.
References
- 1. Challenges in natural product-based drug discovery assisted with in silico-based methods - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Challenges in natural product-based drug discovery assisted with in silico-based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C30H46O4 | CID 14489125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. Virucidal activity of glutaric acid and evidence for dual mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
A Comparative Analysis of the Anti-Inflammatory Effects of Virgatic Acid and Glycyrrhetinic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of natural product research for anti-inflammatory agents, triterpenoids have emerged as a promising class of compounds. This guide provides a detailed comparison of the anti-inflammatory properties of two such compounds: Virgatic acid, an oleanane triterpenoid found in plants of the Salvia genus, and glycyrrhetinic acid, the active metabolite of glycyrrhizin from licorice root. While glycyrrhetinic acid is a well-characterized anti-inflammatory agent, data on this compound is less extensive. This comparison synthesizes the available experimental data to offer a comprehensive overview for research and development purposes.
Quantitative Comparison of Anti-Inflammatory Activity
The following tables summarize the available quantitative data on the inhibitory effects of this compound, related oleanane triterpenoids, and glycyrrhetinic acid on key inflammatory mediators. It is important to note that specific data for pure this compound is limited, and therefore, data from extracts of Salvia virgata (a known source of this compound) and other structurally related oleanane triterpenoids are included for a broader perspective.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound/Extract | Cell Line | Inducer | IC50 Value | Citation(s) |
| This compound (related compounds) | ||||
| Nor-oleanane triterpenoid (from Stauntonia brachyanthera) | RAW 264.7 macrophages | LPS | 16.09 µM | [1] |
| Nor-oleanane triterpenoid (from Stauntonia brachyanthera) | RAW 264.7 macrophages | LPS | 21.41 µM | [2] |
| Glycyrrhetinic Acid | ||||
| 18β-glycyrrhetinic acid | RAW 264.7 macrophages | LPS | Significant inhibition at 25-75 µM | [3] |
| 18α-glycyrrhetinic acid monoglucuronide | RAW 264.7 macrophages | LPS | Strong inhibition | [4] |
Table 2: Inhibition of Prostaglandin E2 (PGE2) Production
| Compound/Extract | Cell Line | Inducer | IC50 Value/Effect | Citation(s) |
| This compound | Data not available | |||
| Glycyrrhetinic Acid | ||||
| 18β-glycyrrhetinic acid | RAW 264.7 macrophages | LPS | Significant inhibition at 25-75 µM | [3] |
| Glycyrrhetinic acid derivative | Normal human dermal fibroblasts | IL-1β | IC50 = 1.0 µM | [3] |
Table 3: Inhibition of Pro-inflammatory Cytokines (TNF-α and IL-6)
| Compound/Extract | Cytokine | Cell Line | Inducer | IC50 Value/Effect | Citation(s) |
| This compound | Data not available for pure compound | ||||
| Glycyrrhetinic Acid | TNF-α, IL-6, IL-1β | RAW 264.7 macrophages | LPS | Dose-dependent reduction | [3] |
| Glycyrrhetinic acid | TNF-α | HepG2 cells | TNF-α | Concentration-dependent attenuation of NF-κB activity | [5] |
| Glycyrrhetinic acid | IL-6, IL-8 | SW982 cells | IL-1β | Significant inhibition at 10, 20, and 40 µmol·L-1 | [6] |
Mechanisms of Anti-Inflammatory Action
The anti-inflammatory effects of many natural compounds are mediated through the modulation of key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the expression of pro-inflammatory genes.
Glycyrrhetinic Acid: A Well-Defined Modulator of NF-κB and MAPK Pathways
Extensive research has demonstrated that glycyrrhetinic acid exerts its anti-inflammatory effects by targeting multiple points within the NF-κB and MAPK signaling cascades.
-
NF-κB Pathway Inhibition: Glycyrrhetinic acid has been shown to inhibit the activation of NF-κB.[5] This is achieved by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, glycyrrhetinic acid prevents the translocation of the p65 subunit of NF-κB to the nucleus, thereby inhibiting the transcription of NF-κB target genes, including those for iNOS, COX-2, TNF-α, and IL-6.[3][5]
-
MAPK Pathway Modulation: Glycyrrhetinic acid and its derivatives have also been found to suppress the phosphorylation of key kinases in the MAPK pathway, including p38 and JNK.[4] The MAPK pathway, upon activation by inflammatory stimuli like LPS, leads to the activation of transcription factors such as AP-1, which also contribute to the expression of pro-inflammatory genes. By inhibiting this pathway, glycyrrhetinic acid further dampens the inflammatory response.
This compound: An Oleanane Triterpenoid with Inferred Mechanisms
While direct mechanistic studies on pure this compound are scarce, its structural classification as an oleanane triterpenoid allows for inferences to be drawn from related compounds. Oleanane triterpenoids are known to possess anti-inflammatory properties, often acting through the inhibition of the NF-κB and MAPK pathways. For instance, some nor-oleanane triterpenoids have demonstrated potent inhibitory activity on nitric oxide production in LPS-stimulated macrophages, with IC50 values in the micromolar range.[1][2] It is plausible that this compound shares a similar mechanism of action, involving the suppression of these key inflammatory signaling cascades. However, further experimental validation is required to confirm this hypothesis.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
References
- 1. Potential anti-inflammation nor-oleanane triterpenoids from the fruits of Stauntonia brachyanthera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New nor-oleanane triterpenoids from the fruits of Stauntonia brachyanthera with potential anti-inflammation activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and inhibitory effect of novel glycyrrhetinic acid derivatives on IL-1 beta-induced prostaglandin E(2) production in normal human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Glycyrrhetinic acid suppressed NF-κB activation in TNF-α-induced hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effect of glycyrrhetinic acid in IL-1β-induced SW982 cells and adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Virgatic Acid: A Comparative Analysis of Antioxidant Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant potential of virgatic acid against established antioxidants. Due to the limited availability of studies on isolated this compound, this comparison primarily relies on data from extracts of plants known to contain this pentacyclic triterpenoid, namely Lagerstroemia speciosa and Salvia officinalis. The data is contextualized with the well-documented antioxidant capacities of Vitamin C (Ascorbic Acid), Vitamin E (α-Tocopherol), and Glutathione.
Quantitative Antioxidant Activity
The antioxidant efficacy of a compound is often evaluated by its ability to scavenge free radicals. The following table summarizes the 50% inhibitory concentration (IC50) values from 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assays. A lower IC50 value indicates a higher antioxidant activity.
| Antioxidant Source/Compound | Assay | IC50 Value (µg/mL) | Reference Compound | IC50 Value (µg/mL) |
| Lagerstroemia speciosa Leaf Extract (Methanolic) | DPPH | 27.89 ± 0.83 | Ascorbic Acid | 16.76 ± 1.11 |
| Lagerstroemia speciosa Bark Extract (Methanolic) | DPPH | 21.00 ± 0.61 | Ascorbic Acid | 16.76 ± 1.11 |
| Lagerstroemia speciosa Leaf Extract (Hydroalcoholic) | DPPH | 4.75 ± 0.25 | Ascorbic Acid | 2.75 ± 0.29 |
| Salvia officinalis Extract (Aqueous) | DPPH | 14.5 | - | - |
| Vitamin C (Ascorbic Acid) | DPPH | ~2-5 | - | - |
| Vitamin E (α-Tocopherol) | DPPH | ~5-15 | - | - |
| Glutathione (GSH) | DPPH | ~5-20 | - | - |
Note: Data for Vitamin C, Vitamin E, and Glutathione are typical ranges from various literature sources for pure compounds and are provided for comparative context. The data for plant extracts represent the activity of a complex mixture of compounds, including but not limited to this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the generalized protocols for the key antioxidant assays mentioned in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (typically 0.1 mM) is prepared in methanol or ethanol and stored in the dark.
-
Sample Preparation: The test compound (or extract) is dissolved in a suitable solvent to prepare a series of concentrations.
-
Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the sample. A control containing the solvent instead of the sample is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a wavelength of approximately 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
Procedure:
-
Generation of ABTS Radical Cation: The ABTS radical cation is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Adjustment of ABTS•+ Solution: The resulting blue-green ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: A small volume of the test sample at various concentrations is added to a fixed volume of the diluted ABTS•+ solution.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes).
-
Measurement: The absorbance is read at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator.
Procedure:
-
Reagent Preparation: A fluorescent probe (e.g., fluorescein) and a peroxyl radical generator (e.g., AAPH) are prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Reaction Setup: The fluorescent probe, the antioxidant sample (or a blank), and a standard (Trolox) are mixed in the wells of a microplate.
-
Initiation of Reaction: The reaction is initiated by the addition of the peroxyl radical generator.
-
Fluorescence Measurement: The fluorescence decay is monitored kinetically over time using a fluorescence microplate reader.
-
Data Analysis: The area under the fluorescence decay curve (AUC) is calculated. The net AUC is determined by subtracting the AUC of the blank from the AUC of the sample or standard.
-
Quantification: The antioxidant capacity is quantified by comparing the net AUC of the sample to a standard curve generated with Trolox, and the results are expressed as Trolox equivalents.
Signaling Pathways and Experimental Workflows
The antioxidant effects of many natural compounds, including triterpenoids, are often mediated through the activation of specific cellular signaling pathways.
Caption: General workflow for assessing the antioxidant capacity of this compound.
Many triterpenoids exert their antioxidant effects by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[1] This pathway is a key regulator of the cellular antioxidant response.
References
Validating the Anti-Tumor Activity of Virgatic Acid in Xenograft Models: A Comparative Guide
Executive Summary
This guide provides a comparative analysis of the anti-tumor activity of Asiatic Acid (AA), serving as a proxy for Virgatic acid, against standard chemotherapeutic agents in preclinical xenograft models. The data presented herein is collated from various studies to offer a comprehensive overview for researchers, scientists, and drug development professionals. The primary focus is on the quantitative assessment of tumor growth inhibition, detailed experimental protocols, and the underlying molecular mechanisms of action, particularly the modulation of the PI3K/Akt/mTOR signaling pathway.
Comparative Anti-Tumor Efficacy in Xenograft Models
The anti-tumor efficacy of Asiatic Acid has been evaluated in various cancer cell line-derived xenograft models. The following tables summarize the key findings in comparison to a standard chemotherapeutic agent, 5-Fluorouracil (5-FU).
Table 1: Comparison of Anti-Tumor Activity of Asiatic Acid and 5-Fluorouracil in a Lung Cancer Xenograft Model
| Treatment Group | Dosage | Tumor Inhibition Rate (%) | Final Tumor Volume (mm³) | Final Tumor Weight (g) | Notes |
| Control (Vehicle) | - | 0 | Data not explicitly provided | ~3.0 | - |
| Asiatic Acid | 100 mg/kg/day (oral) | 54 | Data not explicitly provided | ~1.5 | No significant change in body weight or spleen index observed. |
| 5-Fluorouracil (5-FU) | Not specified | >54 | Data not explicitly provided | <1.5 | Significant reduction in body weight and spleen index, indicating toxicity.[1] |
Table 2: Anti-Tumor Activity of Asiatic Acid in Combination with Doxorubicin in a Colon Cancer Xenograft Model
| Treatment Group | Tumor Growth Inhibition (%) | Tumor Weight Reduction (%) |
| Asiatic Acid + Pegylated Liposomal Doxorubicin (PLD) | 57.3 | 44 |
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the interpretation and replication of findings. Below is a synthesized protocol for a typical xenograft study evaluating the anti-tumor activity of a test compound.
Cell Culture and Animal Models
-
Cell Lines: Human cancer cell lines (e.g., A549 for lung cancer, SW480 for colon cancer) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Animal Models: Immunodeficient mice, such as BALB/c nude or C57BL/6J mice (typically 6-8 weeks old), are used to prevent rejection of human tumor xenografts. Animals are housed in a pathogen-free environment with ad libitum access to food and water.
Xenograft Tumor Implantation
-
Cancer cells are harvested during their exponential growth phase.
-
A cell suspension is prepared in a sterile, serum-free medium or phosphate-buffered saline (PBS).
-
A specific number of cells (e.g., 5 x 10^6 cells in 100 µL) is injected subcutaneously into the flank of each mouse.
-
Tumor growth is monitored regularly by measuring the tumor dimensions with calipers.
Treatment Administration
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into different treatment groups:
-
Vehicle control group
-
Test compound group(s) (e.g., Asiatic Acid at different doses)
-
Positive control group (e.g., a standard chemotherapeutic agent like 5-FU)
-
-
The test compound and control agents are administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined schedule and dosage.
Assessment of Anti-Tumor Activity
-
Tumor Volume: Tumor size is measured every 2-3 days using calipers. Tumor volume is calculated using the formula: (Length × Width²) / 2.
-
Tumor Weight: At the end of the study, mice are euthanized, and the tumors are excised and weighed.
-
Body Weight and General Health: The body weight of the mice is monitored throughout the experiment as an indicator of treatment-related toxicity. Any signs of distress or adverse effects are also recorded.
-
Immunohistochemistry: Excised tumors can be processed for immunohistochemical analysis of biomarkers related to proliferation (e.g., Ki-67, PCNA) and apoptosis (e.g., TUNEL assay).
Mechanism of Action: Signaling Pathway Modulation
Asiatic Acid has been shown to exert its anti-tumor effects through the modulation of several key signaling pathways involved in cancer cell proliferation, survival, and metastasis. A primary target is the PI3K/Akt/mTOR pathway .
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Asiatic Acid has been demonstrated to inhibit this pathway at multiple levels.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by Asiatic Acid.
Experimental Workflow Visualization
The following diagram illustrates the typical workflow of a xenograft study for evaluating the anti-tumor activity of a novel compound.
Caption: Experimental workflow for a xenograft anti-tumor study.
Conclusion
The available preclinical data on Asiatic Acid, used here as a surrogate for this compound, demonstrates significant anti-tumor activity in xenograft models. Notably, it appears to have a more favorable safety profile compared to conventional chemotherapy agents like 5-Fluorouracil. The primary mechanism of action involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cancer cell growth and survival. Further investigation into the specific efficacy and molecular targets of this compound is warranted to validate its potential as a novel anti-cancer therapeutic. The experimental protocols and workflows detailed in this guide provide a robust framework for such future studies.
References
Comparative Antibacterial Spectrum Analysis: Madecassic Acid vs. Standard Antibiotics
Lack of Publicly Available Data on Virgatic Acid's Antibacterial Spectrum
A comprehensive search for published experimental data on the antibacterial spectrum of this compound yielded no specific results. As of this guide's compilation, there is no publicly available information regarding its Minimum Inhibitory Concentrations (MICs) against common bacterial pathogens. Therefore, the following comparison guide is presented as a template for researchers, scientists, and drug development professionals. This guide utilizes data for a surrogate compound, Madecassic acid, to illustrate the structure and content of a comprehensive antibacterial spectrum comparison. Researchers can adapt this template to incorporate their own experimental findings for this compound.
This guide provides a comparative analysis of the in vitro antibacterial activity of Madecassic acid against a panel of common Gram-positive and Gram-negative bacteria. Its performance is benchmarked against established clinical antibiotics: Ciprofloxacin, Gentamicin, and Vancomycin. All quantitative data is summarized in tabular format, and detailed experimental protocols are provided.
Data Presentation: Minimum Inhibitory Concentration (MIC) Comparison
The antibacterial efficacy of a compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1] The lower the MIC value, the greater the antibacterial potency of the compound. The following table summarizes the MIC values (in µg/mL) of Madecassic acid and comparator antibiotics against various bacterial strains.
| Bacterial Strain | Madecassic Acid (µg/mL) | Ciprofloxacin (µg/mL) | Gentamicin (µg/mL) | Vancomycin (µg/mL) |
| Staphylococcus aureus | 31.25[1] | 0.5[2][3] | 0.25 - 0.5[4][5] | ≤2[6] |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | 62.5[1] | 0.25 - 0.5[7] | - | 4 - 8 (Intermediate)[6] |
| Escherichia coli | 250[1] | ≤1 (Susceptible)[8] | 1 - 64[9] | - |
| Pseudomonas aeruginosa | 125[1] | - | - | - |
| Bacillus subtilis | 62.5[1] | - | - | - |
| Bacillus megaterium | 62.5[1] | - | - | - |
Experimental Protocols
The determination of the antibacterial spectrum of a novel compound requires standardized and reproducible experimental methods. The following are detailed protocols for two common methods used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Broth Microdilution Method
This method is used to determine the MIC of an antimicrobial agent in a liquid medium.[10][11][12]
a. Preparation of Materials:
-
Antimicrobial Agent: Prepare a stock solution of the test compound (e.g., this compound) and comparator antibiotics in a suitable solvent.
-
Bacterial Culture: Prepare a fresh overnight culture of the test bacteria in an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
96-Well Microtiter Plates: Sterile, flat-bottomed microtiter plates are used.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used for non-fastidious bacteria.
b. Inoculum Preparation:
-
From the overnight culture, prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
c. Assay Procedure:
-
Dispense the growth medium into all wells of the 96-well plate.
-
Perform serial two-fold dilutions of the antimicrobial agents directly in the wells of the microtiter plate to achieve a range of concentrations.
-
Inoculate each well with the prepared bacterial suspension.
-
Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
d. Interpretation of Results:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism as detected by the unaided eye.
Agar Disk Diffusion Method (Kirby-Bauer Test)
This method assesses the susceptibility of bacteria to antimicrobial agents based on the size of the zone of growth inhibition around a disk impregnated with the agent.[13][14][15]
a. Preparation of Materials:
-
Antimicrobial Disks: Filter paper disks of a standard diameter (6 mm) are impregnated with a known concentration of the test compound.
-
Bacterial Culture: Prepare an inoculum as described for the broth microdilution method (0.5 McFarland standard).
-
Agar Plates: Mueller-Hinton agar plates with a depth of 4 mm are used.
b. Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized bacterial suspension.
-
Remove excess inoculum by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of the Mueller-Hinton agar plate in three directions to ensure a uniform lawn of growth.
-
Allow the plate to dry for a few minutes.
c. Application of Disks and Incubation:
-
Aseptically apply the antimicrobial-impregnated disks to the surface of the inoculated agar plate.
-
Ensure the disks are in firm contact with the agar.
-
Incubate the plates in an inverted position at 35-37°C for 16-24 hours.
d. Interpretation of Results:
-
Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
The zone diameters are interpreted as susceptible, intermediate, or resistant according to the standardized charts provided by organizations like the CLSI.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for determining the antibacterial spectrum and a conceptual flowchart for the preliminary assessment of a novel antibacterial compound.
References
- 1. Antibacterial Activity and Mechanism of Madecassic Acid against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sdiarticle4.com [sdiarticle4.com]
- 3. Evolution of Ciprofloxacin-Resistant Staphylococcus aureus in In Vitro Pharmacokinetic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ankemdernegi.org.tr [ankemdernegi.org.tr]
- 5. academic.oup.com [academic.oup.com]
- 6. Increased Vancomycin MICs for Staphylococcus aureus Clinical Isolates from a University Hospital during a 5-Year Period - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Evaluation of Single and Multi-Strain Probiotics with Gentamicin Against E. coli O157:H7: Insights from In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 12. Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. asm.org [asm.org]
- 14. chainnetwork.org [chainnetwork.org]
- 15. microbenotes.com [microbenotes.com]
Virgatic Acid in the Spotlight: A Comparative Analysis of Triterpenoids in Halting Cancer Cell Proliferation
For Immediate Release
In the relentless pursuit of novel anticancer agents, researchers are increasingly turning their attention to the vast chemical arsenal of the plant kingdom. Among these, triterpenoids, a large and structurally diverse class of naturally occurring compounds, have emerged as promising candidates for their potent anti-proliferative and pro-apoptotic effects on cancer cells. This guide provides a comparative overview of Virgatic acid and other prominent triterpenoids—Oleanolic acid, Asiatic acid, and Betulinic acid—in the context of inhibiting cancer cell proliferation, supported by available experimental data and mechanistic insights.
While research on the direct anticancer effects of This compound , a pentacyclic triterpenoid of the oleanane class, is still in its nascent stages, its structural similarity to other well-studied oleanane-type triterpenoids suggests a potential for similar bioactivity. This comparison, therefore, draws upon the extensive research conducted on its chemical relatives to provide a predictive and contextual framework for its potential efficacy.
Comparative Efficacy of Triterpenoids on Cancer Cell Proliferation
The inhibitory effect of triterpenoids on cancer cell proliferation is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values of Oleanolic acid, Asiatic acid, and Betulinic acid against a variety of human cancer cell lines, as reported in various scientific studies. It is important to note that these values can vary depending on the specific cancer cell line, the duration of exposure to the compound, and the assay method used.
| Triterpenoid | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Oleanolic Acid | DU145 | Prostate Cancer | 112.57 µg/mL | [1] |
| MCF-7 | Breast Cancer | 132.29 µg/mL | [1] | |
| U87 | Glioblastoma | 163.60 µg/mL | [1] | |
| Asiatic Acid | A549 | Non-Small Cell Lung Cancer | 64.52 | [2] |
| H1975 | Non-Small Cell Lung Cancer | 36.55 | [2] | |
| M059J | Glioblastoma | 24 (after 48h) | [3] | |
| HeLa | Cervical Cancer | 13.91 - 111.72 | [3] | |
| MCF-7 | Breast Cancer | 13.91 - 111.72 | [3] | |
| SKOV3 | Ovarian Cancer | ~40 µg/mL | [4] | |
| OVCAR-3 | Ovarian Cancer | ~40 µg/mL | [4] | |
| TW01 | Nasopharyngeal Carcinoma | 46.4 | [5] | |
| SUNE5-8F | Nasopharyngeal Carcinoma | 27.8 | [5] | |
| Betulinic Acid | EPG85-257 (drug-sensitive) | Gastric Carcinoma | 2.01 - 6.16 | [6] |
| EPP85-181 (drug-sensitive) | Pancreatic Carcinoma | 3.13 - 7.96 | [6] | |
| CL-1 | Canine Cancer | 23.50 | [7] | |
| CLBL-1 | Canine Cancer | 18.2 | [7] | |
| D-17 | Canine Cancer | 18.59 | [7] | |
| A375 | Melanoma | 36 (ionic derivative) | [8] | |
| MCF7 | Breast Cancer | 25 (ionic derivative) | [8] |
Experimental Protocols: Measuring Cell Proliferation
The data presented above are primarily generated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method to assess cell viability and proliferation.
MTT Assay Protocol
Objective: To determine the cytotoxic effects of triterpenoids on cancer cells and calculate their IC50 values.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Triterpenoid compounds (Oleanolic acid, Asiatic acid, Betulinic acid) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Cancer cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The triterpenoid stock solutions are serially diluted in culture medium to achieve a range of final concentrations. The medium from the cell plates is replaced with the medium containing the different concentrations of the triterpenoids. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the highest triterpenoid dose.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: After the incubation period, the treatment medium is removed, and MTT solution is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilization solution is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow of the MTT assay for determining the cytotoxic effects of triterpenoids.
Mechanistic Insights: Signaling Pathways in Triterpenoid-Induced Inhibition of Cancer Cell Proliferation
Triterpenoids exert their anti-proliferative effects by modulating a complex network of intracellular signaling pathways that govern cell survival, growth, and death. Key pathways implicated in the anticancer activity of oleanolic acid, asiatic acid, and betulinic acid include the PI3K/Akt/mTOR, MAPK (ERK, JNK), and STAT3 pathways.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell proliferation, growth, and survival.[7][9][10][11][12] In many cancers, this pathway is hyperactivated, leading to uncontrolled cell growth and resistance to apoptosis. Oleanolic acid, Asiatic acid, and Betulinic acid have been shown to inhibit this pathway at various points.[4][13][14][15][16][17] Inhibition of Akt and mTOR leads to the downstream suppression of proteins that promote cell cycle progression and the activation of proteins that induce apoptosis.
References
- 1. Activation of the JNK signaling pathway: breaking the brake on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ERK: A Double-Edged Sword in Cancer. ERK-Dependent Apoptosis as a Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. New ionic derivatives of betulinic acid as highly potent anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of PI3K-AKT-mTOR Pathway as a Pro-Survival Signaling and Resistance-Mediating Mechanism to Therapy of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jebms.org [jebms.org]
- 15. The Multifaced Role of STAT3 in Cancer and Its Implication for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [PDF] Role of JNK activation in apoptosis: A double-edged sword | Semantic Scholar [semanticscholar.org]
- 17. blog.championsoncology.com [blog.championsoncology.com]
A Comparative Guide to Virgatic Acid Extraction Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three prominent extraction techniques for Virgatic acid and other phenolic compounds from Salicornia species: Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), and Supercritical Fluid Extraction (SFE). The objective is to offer a detailed analysis of their performance, supported by experimental data, to aid in the selection of the most suitable method for research and development purposes.
Note on this compound Data: Direct comparative studies on the extraction of this compound are limited. Therefore, this guide utilizes the Total Phenolic Content (TPC) as a primary metric to evaluate the efficiency of each extraction method. This approach is based on the assumption that a higher TPC is indicative of a greater yield of this compound, a significant phenolic constituent of Salicornia.
Comparative Performance of Extraction Methods
The efficiency of an extraction method is a critical factor in the isolation of bioactive compounds. The following table summarizes the quantitative data for extraction yield and Total Phenolic Content (TPC) obtained using MAE, UAE, and SFE from Salicornia species.
| Extraction Method | Plant Material | Extraction Yield (%) | Total Phenolic Content (mg GAE/g dw) | Reference |
| Microwave-Assisted Extraction (MAE) | Salicornia ramosissima | 26.10 | 8.34 | [1] |
| Ultrasound-Assisted Extraction (UAE) | Salicornia europaea | Not Reported | 9.31 | [2] |
| Supercritical Fluid Extraction (SFE) | Salicornia europaea | Not Reported | Lower than UAE | [2] |
Key Observations:
-
Microwave-Assisted Extraction (MAE) demonstrates the highest reported extraction yield among the compared methods.[1]
-
Ultrasound-Assisted Extraction (UAE) appears to be more effective in extracting a higher total phenolic content compared to MAE and SFE for Salicornia species.[2]
-
Supercritical Fluid Extraction (SFE) , while considered a green and highly selective technique, showed a lower yield of total phenolic compounds from Salicornia europaea in the comparative study.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental results. Below are the synthesized protocols for each extraction method based on the reviewed literature.
Microwave-Assisted Extraction (MAE)
Objective: To extract phenolic compounds from Salicornia species using microwave energy.
Materials and Equipment:
-
Dried and powdered Salicornia plant material
-
Solvent (e.g., 80% ethanol in water)
-
Microwave extraction system
-
Filter paper
-
Rotary evaporator
Procedure:
-
Weigh a precise amount of the dried, powdered Salicornia sample.
-
Place the sample in a suitable extraction vessel.
-
Add the extraction solvent at a specific solid-to-solvent ratio (e.g., 1:20 w/v).
-
Place the vessel in the microwave extractor.
-
Set the extraction parameters:
-
Microwave power (e.g., 500 W)
-
Extraction time (e.g., 15 minutes)
-
Temperature (e.g., 60°C)
-
-
After extraction, allow the mixture to cool.
-
Filter the extract to separate the solid residue from the liquid.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude extract.
-
Dry the extract completely (e.g., by freeze-drying) and store it for further analysis.
Ultrasound-Assisted Extraction (UAE)
Objective: To extract phenolic compounds from Salicornia species using ultrasonic waves.
Materials and Equipment:
-
Dried and powdered Salicornia plant material
-
Solvent (e.g., 80% ethanol in water)
-
Ultrasonic bath or probe sonicator
-
Filter paper
-
Rotary evaporator
Procedure:
-
Weigh a precise amount of the dried, powdered Salicornia sample.
-
Place the sample in an extraction vessel (e.g., a flask).
-
Add the extraction solvent at a specified solid-to-solvent ratio (e.g., 1:25 w/v).
-
Place the vessel in an ultrasonic bath or immerse the ultrasonic probe into the mixture.
-
Set the extraction parameters:
-
Ultrasonic frequency (e.g., 40 kHz)
-
Ultrasonic power (e.g., 100 W)
-
Extraction time (e.g., 30 minutes)
-
Temperature (e.g., 50°C)
-
-
After sonication, filter the mixture to separate the solid residue.
-
Concentrate the liquid extract using a rotary evaporator.
-
Dry the resulting crude extract and store it for subsequent analysis.
Supercritical Fluid Extraction (SFE)
Objective: To extract phenolic compounds from Salicornia species using supercritical carbon dioxide.
Materials and Equipment:
-
Dried, powdered, and sieved Salicornia plant material
-
Supercritical fluid extractor
-
High-purity carbon dioxide (CO2)
-
Co-solvent (e.g., ethanol)
-
Separation vessel
Procedure:
-
Load a precise amount of the prepared Salicornia sample into the extraction vessel.
-
Pressurize the system with CO2 to the desired supercritical pressure (e.g., 300 bar).
-
Heat the system to the desired supercritical temperature (e.g., 50°C).
-
Introduce the co-solvent (e.g., 10% ethanol) into the CO2 stream at a constant flow rate.
-
Allow the supercritical fluid to pass through the sample matrix for a specific extraction time (e.g., 90 minutes).
-
Depressurize the fluid in the separation vessel, causing the extracted compounds to precipitate.
-
Collect the precipitated extract from the separator.
-
The CO2 can be recycled for further extractions.
Visualizing the Processes and Pathways
To better understand the experimental workflow and the potential biological impact of this compound, the following diagrams have been generated using Graphviz.
References
Virgatic Acid: A Comparative Analysis with Synthetic Analogues Remains Elusive
Despite growing interest in the therapeutic potential of natural compounds, a comprehensive comparative analysis of Virgatic acid and its synthetic analogues is currently unachievable due to a significant lack of published research on their biological activities. While information on the basic chemical properties of this compound is available, detailed studies elucidating its pharmacological effects and comparing them to synthetically derived counterparts are conspicuously absent from the scientific literature.
This compound is a pentacyclic triterpenoid, a class of compounds known for a wide range of biological activities. It has been identified in various plant species, including Juglans sinensis and Salvia officinalis[1]. Its chemical structure is well-documented, possessing a molecular formula of C30H46O4 and a molecular weight of approximately 470.7 g/mol [1].
However, beyond these fundamental characteristics, the scientific record is largely silent on the compound's mechanism of action, therapeutic potential, and how it measures up against synthetically modified versions. Comparative studies are a cornerstone of drug development, providing crucial insights into how structural modifications can enhance efficacy, improve safety profiles, and alter pharmacokinetic properties. The absence of such data for this compound hinders its potential progression from a naturally occurring molecule to a viable therapeutic agent.
For other natural acids, such as asiatic acid and oleanolic acid, extensive research has been conducted. This includes the synthesis of numerous derivatives and their subsequent biological evaluation, which has revealed promising anti-inflammatory, anti-tumor, and other pharmacological effects. This body of work provides a clear roadmap for the type of research needed for this compound.
To facilitate future comparative analyses, the following experimental data would be essential:
Key Experimental Data Required:
A thorough investigation into the biological activities of this compound and its potential synthetic analogues would necessitate a range of in vitro and in vivo studies. The following table outlines the crucial data points that researchers would need to generate.
| Parameter | This compound (Natural) | Synthetic Analogue 1 | Synthetic Analogue 'n' |
| Purity (%) | Data Needed | Data Needed | Data Needed |
| IC50/EC50 (µM) in relevant assays | Data Needed | Data Needed | Data Needed |
| Target(s) and Mechanism of Action | Data Needed | Data Needed | Data Needed |
| In vitro Cytotoxicity (e.g., CC50 in cell lines) | Data Needed | Data Needed | Data Needed |
| In vivo Efficacy (e.g., dose-response in animal models) | Data Needed | Data Needed | Data Needed |
| Pharmacokinetic Profile (ADME) | Data Needed | Data Needed | Data Needed |
| Solubility (mg/mL) | Data Needed | Data Needed | Data Needed |
| LogP (Lipophilicity) | Data Needed | Data Needed | Data Needed |
Hypothetical Experimental Protocols:
Should research in this area commence, standardized experimental protocols would be crucial for generating reproducible and comparable data. Below are examples of methodologies that could be employed.
Cell Viability Assay (MTT Assay)
This assay would be fundamental in determining the cytotoxic effects of this compound and its analogues on various cell lines.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of this compound or a synthetic analogue for 24, 48, or 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values.
Target Identification and Validation
Identifying the molecular targets of this compound is a critical step. A hypothetical workflow for this is outlined below.
Hypothetical Signaling Pathway Analysis
Once a target is validated, understanding the downstream signaling pathways affected by this compound would be the next logical step. For instance, if this compound were found to inhibit a specific kinase, its impact on a relevant signaling cascade could be visualized.
References
A Head-to-Head Comparison of Gallic Acid and Chlorogenic Acid Bioactivities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gallic acid and chlorogenic acid are prominent phenolic compounds found abundantly in the plant kingdom, from fruits and vegetables to coffee and tea. Both have garnered significant attention within the scientific community for their diverse and potent biological activities. This guide provides a comprehensive, head-to-head comparison of their bioactivities, supported by experimental data, to aid researchers and drug development professionals in their understanding and potential application of these compounds. We will delve into their antioxidant, anti-inflammatory, antimicrobial, and anticancer properties, presenting quantitative data in easily digestible tables, detailing experimental methodologies, and visualizing key signaling pathways.
At a Glance: Key Bioactivity Differences
| Bioactivity | Gallic Acid | Chlorogenic Acid |
| Antioxidant | Potent free radical scavenger. | Strong antioxidant, particularly effective in scavenging DPPH and ABTS radicals. |
| Anti-inflammatory | Exhibits significant anti-inflammatory effects by inhibiting key signaling pathways like NF-κB and MAPK. | Demonstrates robust anti-inflammatory properties through the modulation of NF-κB and MAPK signaling pathways. |
| Antimicrobial | Broad-spectrum activity against various bacteria and fungi. | Effective against a range of bacterial pathogens. |
| Anticancer | Induces apoptosis and inhibits proliferation in various cancer cell lines. | Shows promising anticancer effects by inhibiting cancer cell growth and inducing apoptosis. |
Antioxidant Activity
The antioxidant capacities of gallic acid and chlorogenic acid are well-documented and are central to many of their other biological effects. These compounds can neutralize harmful free radicals, thereby mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.
Gallic Acid is a powerful antioxidant, a property attributed to its three hydroxyl groups attached to the aromatic ring. It readily donates hydrogen atoms to stabilize free radicals.
Chlorogenic Acid , an ester of caffeic acid and quinic acid, also exhibits potent antioxidant activity. Its ability to scavenge free radicals is well-established through various in vitro assays.
Comparative Antioxidant Activity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for gallic acid and chlorogenic acid in two common antioxidant assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay. Lower IC50 values indicate greater antioxidant activity.
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | Reference |
| Gallic Acid | 1.03 ± 0.25 | 1.03 ± 0.25 | [1] |
| Chlorogenic Acid | 3.09 | - | [2] |
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. Both gallic acid and chlorogenic acid have demonstrated significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.
Gallic Acid exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3][4] By suppressing these pathways, gallic acid can reduce the production of pro-inflammatory cytokines and mediators.
Chlorogenic Acid also modulates the NF-κB and MAPK pathways to attenuate inflammation.[5] It has been shown to decrease the expression of inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5]
Signaling Pathway Visualization
Antimicrobial Activity
The rise of antibiotic resistance has spurred the search for novel antimicrobial agents from natural sources. Both gallic acid and chlorogenic acid have demonstrated promising activity against a range of pathogenic microorganisms.
Gallic Acid exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as some fungal species.
Chlorogenic Acid has also been shown to be effective against various bacterial pathogens, with its mechanism of action often involving the disruption of bacterial cell membranes.[6]
Comparative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of gallic acid and chlorogenic acid against several common pathogens. The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound | Organism | MIC (µg/mL) | Reference |
| Gallic Acid | Escherichia coli | 147 | [7] |
| Salmonella typhi | 120 | [7] | |
| Staphylococcus aureus | 50 | [7] | |
| Streptococcus mutans | 125 | [7] | |
| Candida albicans | 218 | [7] | |
| Chlorogenic Acid | Escherichia coli | 227.313 | [8] |
| Salmonella enteritidis | 20.313 | [8] | |
| Pseudomonas fluorescens | 227.313 | [8] | |
| Helicobacter pylori | 20.313 | [8] | |
| Stenotrophomonas maltophilia | 8 - 16 | [9] |
Anticancer Activity
The potential of natural compounds in cancer therapy is a rapidly growing area of research. Gallic acid and chlorogenic acid have both been investigated for their ability to inhibit cancer cell growth and induce apoptosis (programmed cell death).
Gallic Acid has been shown to exert anticancer effects against a variety of cancer cell lines, including breast, colon, and liver cancer.[4][10] Its mechanisms often involve the induction of apoptosis and the inhibition of cell proliferation.
Chlorogenic Acid has also demonstrated anticancer properties, with studies showing its ability to inhibit the growth of various cancer cells, including breast and cholangiocarcinoma cell lines.[11][12][13]
Comparative Anticancer Activity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for gallic acid and chlorogenic acid against various cancer cell lines. A lower IC50 value indicates greater potency in inhibiting cell growth.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Gallic Acid | Jurkat (Leukemia) | 50.9 ± 1.5 (48h) | [14] |
| MDA-MB-231 (Breast Cancer) | 43.86 µg/mL (48h) | [15] | |
| SMMC-7721 (Hepatocellular Carcinoma) | 22.1 ± 1.4 µg/ml (48h) | [10] | |
| Chlorogenic Acid | MCF-7 (Breast Cancer) | 952 ± 32.5 (72h) | [12][13] |
| MDA-MB-231 (Breast Cancer) | 590.5 ± 10.6 (72h) | [12][13] | |
| RBE (Cholangiocarcinoma) | 57.07 | [11] | |
| HCCC-9810 (Cholangiocarcinoma) | 100.20 | [11] |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to determine the antioxidant capacity of a compound.
-
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[16]
-
Procedure:
-
Prepare a stock solution of DPPH in methanol (typically 0.1 mM).
-
Prepare various concentrations of the test compound (Gallic Acid or Chlorogenic Acid) in a suitable solvent.
-
In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution with different concentrations of the test compound.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[16]
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
A control containing only the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This is another widely used method for assessing antioxidant activity.
-
Principle: The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate. This radical has a characteristic blue-green color. Antioxidants reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance at 734 nm.[17]
-
Procedure:
-
Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM).
-
Mix the two solutions and allow them to react in the dark for 12-16 hours to generate the ABTS•+ radical cation.[17]
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of approximately 0.7 at 734 nm.
-
Prepare various concentrations of the test compound.
-
Add a small volume of the test compound to a fixed volume of the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated, and the IC50 value is determined similarly to the DPPH assay.
-
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium, and each dilution is inoculated with a standardized number of microorganisms. The growth of the microorganism is observed after incubation. The MIC is the lowest concentration at which no visible growth occurs.[18]
-
Procedure (Broth Microdilution Method):
-
Prepare a two-fold serial dilution of the test compound (Gallic Acid or Chlorogenic Acid) in a 96-well microtiter plate containing a suitable broth medium.
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in a well with no visible growth.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is used to assess cell metabolic activity and, by extension, cell viability and proliferation.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[19]
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (Gallic Acid or Chlorogenic Acid) for a specific duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for a few hours (e.g., 4 hours) to allow formazan crystal formation.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of around 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
-
Conclusion
Both gallic acid and chlorogenic acid are potent bioactive compounds with a wide array of therapeutic potentials. While both exhibit strong antioxidant and anti-inflammatory properties, there are nuances in their efficacy against specific microbial strains and cancer cell lines. This guide provides a foundational comparison to assist researchers in selecting the appropriate compound for their specific research focus. Further in-depth studies are warranted to fully elucidate their mechanisms of action and to explore their potential synergistic effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of Major Bioactive Constituents, Antioxidant Activity, and Enzyme Inhibitory Effects of Whole Coffee Cherries (Coffea arabica) and Their Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. ANTICANCER ACTIVITY OF GALLIC ACID ON CANCER CELL L INES, HCT15 AND MDA MB 231 | Semantic Scholar [semanticscholar.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Antibacterial activity and mechanism of action of chlorogenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of antimicrobial potential of free gallic acid and its polyvinyl-based nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. In Vitro Antibacterial and Antibiofilm Activities of Chlorogenic Acid against Clinical Isolates of Stenotrophomonas maltophilia including the Trimethoprim/Sulfamethoxazole Resistant Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gallic acid as a selective anticancer agent that induces apoptosis in SMMC-7721 human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chlorogenic Acid as a Potential Therapeutic Agent for Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Journal of Research in Pharmacy » Submission » Evaluation of anti-proliferative and cytotoxic effects of chlorogenic acid on breast cancer cell lines by real-time, label-free and high-throughput screening [dergipark.org.tr]
- 13. mdpi.com [mdpi.com]
- 14. Gallic Acid Inhibits Proliferation and Induces Apoptosis in Lymphoblastic Leukemia Cell Line (C121) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnrjournal.com [pnrjournal.com]
- 16. acmeresearchlabs.in [acmeresearchlabs.in]
- 17. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 18. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 19. MTT assay protocol | Abcam [abcam.com]
Safety Operating Guide
Disclaimer: "Virgatic acid" is not a recognized chemical substance. The following safety information is provided as a general guide for handling highly corrosive and reactive acids in a laboratory setting. The data and protocols are based on a representative hazardous acid, such as concentrated sulfuric acid, to illustrate the necessary safety procedures and personal protective equipment (PPE) requirements.
Essential Safety and Handling Protocols for Corrosive Acids
This guide provides immediate safety, operational, and disposal information for handling highly corrosive acids in a research and development environment. Adherence to these protocols is critical to ensure the safety of all laboratory personnel.
Hazard Assessment and Risk Mitigation
A thorough risk assessment must be conducted before handling any hazardous acid. This involves identifying potential hazards, evaluating the risks, and implementing control measures.
Logical Workflow for Hazard Assessment:
Caption: Figure 1. A logical workflow for assessing and mitigating chemical hazards before and during laboratory work.
Required Personal Protective Equipment (PPE)
The following table outlines the minimum PPE required for handling highly corrosive acids. Specific selections should be guided by the Safety Data Sheet (SDS) of the chemical in use.
| Body Part | PPE Specification | Material/Standard |
| Eyes/Face | Chemical splash goggles and a face shield are mandatory. | ANSI Z87.1 certified |
| Hands | Gauntlet-style gloves rated for protection against corrosive acids. A two-layer glove system is recommended. | Outer: Butyl rubber or Viton™ Inner: Nitrile |
| Body | A chemically resistant apron worn over a flame-resistant lab coat. | Apron: Rubber or neoprene Lab Coat: Nomex® |
| Feet | Closed-toe, non-slip, chemically resistant shoes. | Leather or synthetic equivalent; no cloth or mesh |
| Respiratory | Required if there is a risk of aerosol generation or if working outside of a certified chemical fume hood. | NIOSH-approved respirator with an acid gas cartridge |
Handling and Operational Plan
Preparation:
-
Read the SDS: Before beginning work, thoroughly read and understand the Safety Data Sheet for the specific acid.
-
Verify Fume Hood: Ensure the chemical fume hood is operational and has a current certification.
-
Assemble Materials: Gather all necessary equipment, including the acid, secondary containers, and emergency spill materials.
-
Don PPE: Put on all required PPE as specified in the table above.
Procedure:
-
Work in Fume Hood: All handling of the acid must occur within a certified chemical fume hood.
-
Use Secondary Containment: Transport and store the acid in a secondary container made of a compatible material (e.g., polyethylene).
-
Dispensing: When dispensing, pour slowly and carefully to avoid splashing. Always add acid to water, never the other way around, to prevent a violent exothermic reaction.
-
Keep Containers Closed: Keep the acid container sealed when not in use.
Emergency and Spill Response
In Case of Exposure:
-
Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eyes: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. Seek medical attention.
Spill Management:
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if there is a risk of inhalation.
-
Contain: Use a chemical spill kit with a neutralizer appropriate for acids (e.g., sodium bicarbonate).
-
Neutralize: Apply the neutralizer from the outside of the spill inwards.
-
Absorb and Collect: Once neutralized, absorb the material with an inert absorbent (e.g., vermiculite) and place it in a labeled hazardous waste container.
Disposal Plan
-
Neutralization: Small quantities of waste acid should be neutralized before disposal. Slowly add the acid to a large volume of a basic solution (e.g., sodium bicarbonate in water) with constant stirring and cooling in a fume hood.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" with the full chemical name and associated hazards.
-
Collection: Store the sealed waste container in a designated satellite accumulation area.
-
Disposal Request: Submit a request for hazardous waste pickup through your institution's Environmental Health and Safety (EHS) department.
Disposal Workflow:
Caption: Figure 2. Step-by-step process for the safe disposal of hazardous acid waste in a laboratory setting.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
